4-Chlorobenzen-2,3,5,6-d4-amine
説明
特性
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191656-33-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191656334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 191656-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Benzen-2,3,5,6-d4-amine, 4-chloro- (CAS: 191656-33-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzen-2,3,5,6-d4-amine, 4-chloro-, a deuterated analogue of 4-chloroaniline. This document consolidates key chemical and physical data, outlines detailed experimental protocols for its synthesis and application, and illustrates relevant chemical pathways and mechanisms of action for its derivatives.
Introduction
Benzen-2,3,5,6-d4-amine, 4-chloro-, also known as 4-chloroaniline-d4, is a stable isotope-labeled form of the industrial chemical 4-chloroaniline. The substitution of hydrogen with deuterium at the 2, 3, 5, and 6 positions of the benzene ring makes it a valuable tool in pharmaceutical research and development. Deuteration can significantly alter the metabolic fate of a molecule by leveraging the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage. This property can be exploited to enhance the pharmacokinetic profiles of drug candidates, potentially leading to improved stability, increased bioavailability, and reduced formation of toxic metabolites.[1]
This compound serves as a critical intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). A notable application is in the preparation of deuterated chlorhexidine, a widely used antiseptic.[2][3] Furthermore, it is a known degradation product of chlorhexidine, making it an important analytical standard for quality control in pharmaceutical formulations.[4]
Physicochemical Properties
The quantitative data for Benzen-2,3,5,6-d4-amine, 4-chloro- are summarized below. For comparative purposes, data for the non-deuterated analogue, 4-chloroaniline, are also provided.
Table 1: Physical and Chemical Properties
| Property | Benzen-2,3,5,6-d4-amine, 4-chloro- | 4-Chloroaniline (unlabeled) |
| CAS Number | 191656-33-4 | 106-47-8 |
| Molecular Formula | C₆H₂ClD₄N | C₆H₆ClN |
| Molecular Weight | 131.6 g/mol | 127.57 g/mol |
| Appearance | Light brown to grey solid | Pale yellow solid |
| Melting Point | 70 - 72 °C[1] | 67 - 70 °C |
| Boiling Point | N/A | 232 °C |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Water (2.6 g/L at 20 °C), Soluble in hot water and organic solvents. |
| Flash Point | N/A | 120 °C |
| Isotopic Purity | Typically ≥98 atom % D | N/A |
Experimental Protocols
Proposed Synthesis of Benzen-2,3,5,6-d4-amine, 4-chloro-
The synthesis can be envisioned as a two-step process: first, the deuteration of 4-chloronitrobenzene, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 4-Chloro-2,3,5,6-d4-nitrobenzene
This proposed method is adapted from a silver-catalyzed hydrogen-isotope exchange protocol.
-
Materials:
-
4-Chloronitrobenzene
-
Silver(I) carbonate (Ag₂CO₃)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To a sealed reaction vessel, add 4-chloronitrobenzene (1 mmol), Ag₂CO₃ (0.1 mmol, 10 mol%), and PCy₃·HBF₄ (0.1 mmol, 10 mol%).
-
Add anhydrous 1,4-dioxane (2 mL) and D₂O (1 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture at 120 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction progress by ¹H NMR to observe the disappearance of aromatic proton signals or by GC-MS to determine the degree of deuteration.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 4-chloro-2,3,5,6-d4-nitrobenzene.
-
Step 2: Reduction to Benzen-2,3,5,6-d4-amine, 4-chloro-
This procedure is based on the standard catalytic hydrogenation of nitroarenes.
-
Materials:
-
4-Chloro-2,3,5,6-d4-nitrobenzene (from Step 1)
-
Raney Nickel (or 10% Palladium on Carbon)
-
Ethanol
-
Hydrogen gas (H₂) or Hydrazine hydrate
-
-
Procedure:
-
Dissolve 4-chloro-2,3,5,6-d4-nitrobenzene (1 mmol) in ethanol (10 mL) in a hydrogenation flask.
-
Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.
-
Connect the flask to a hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 3-4 MPa) and stir the reaction mixture vigorously at 50-70 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude Benzen-2,3,5,6-d4-amine, 4-chloro-.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Application Example: Synthesis of Chlorhexidine-d8
This protocol describes the synthesis of a deuterated chlorhexidine analogue using the title compound, adapted from known industrial synthesis routes.
-
Materials:
-
Benzen-2,3,5,6-d4-amine, 4-chloro- hydrochloride
-
Hexamethylene-dicyanoguanidine
-
Ethylene glycol ethyl ether
-
-
Procedure:
-
Prepare the hydrochloride salt of the title compound by treating Benzen-2,3,5,6-d4-amine, 4-chloro- with hydrochloric acid in a suitable solvent like isopropanol.
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine hexamethylene-dicyanoguanidine (1 part) and Benzen-2,3,5,6-d4-amine, 4-chloro- hydrochloride (approx. 2.4 parts molar equivalent).
-
Add ethylene glycol ethyl ether as the solvent.
-
Heat the mixture to reflux (approx. 135-145 °C) with constant stirring for 3-4 hours.
-
After the reaction, allow the mixture to cool, which should result in the precipitation of a white solid.
-
Collect the solid by suction filtration.
-
Wash the collected solid with water to remove unreacted starting materials and solvent residues.
-
The crude product can be purified by recrystallization to obtain the pure chlorhexidine-d8 compound.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Benzen-2,3,5,6-d4-amine, 4-chloro-.
Synthetic Workflow
This diagram outlines the multi-step synthesis of deuterated pharmaceuticals using the title compound as a key intermediate.
Caption: Synthetic pathway from chlorobenzene to improved deuterated drugs.
Chlorhexidine Degradation Pathway
This diagram shows the hydrolytic degradation of Chlorhexidine, which yields 4-chloroaniline as a primary degradation product.
Caption: Degradation of Chlorhexidine to 4-Chloroaniline.
Mechanism of Action of Chlorhexidine
As a primary application of the 4-chloroaniline moiety, this diagram illustrates the antimicrobial mechanism of chlorhexidine.
Caption: Antimicrobial mechanism of action for Chlorhexidine.
Safety and Handling
Benzen-2,3,5,6-d4-amine, 4-chloro- should be handled with the same precautions as its non-deuterated analogue. 4-Chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
Benzen-2,3,5,6-d4-amine, 4-chloro- is a crucial building block for the synthesis of deuterated molecules aimed at improving drug pharmacokinetics. Its synthesis, while not explicitly detailed in literature, can be reliably achieved through a combination of modern deuteration techniques and classic reduction reactions. Its primary role as a precursor to drugs like chlorhexidine and as an analytical standard for degradation studies underscores its importance in the drug development pipeline. The provided data, protocols, and diagrams serve as a valuable resource for researchers working with this and similar deuterated compounds.
References
A Technical Guide to the Physical Characteristics of Deuterated 4-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of deuterated 4-chloroaniline, with a comparative analysis to its non-deuterated counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data, presenting detailed experimental methodologies, and visualizing relevant biochemical pathways.
Core Physical Properties
The deuteration of organic molecules can subtly influence their physical properties due to the change in mass and bond vibrational energies. While comprehensive data for deuterated 4-chloroaniline is not as abundant as for its non-deuterated form, the following tables summarize the available information.
Table 1: Physical Properties of Deuterated 4-Chloroaniline (4-Chloroaniline-d4)
| Property | Value | Notes |
| Molecular Formula | C₆H₂D₄ClN | Deuterium on the benzene ring |
| Molecular Weight | 131.6 g/mol | - |
| Melting Point | 70 - 72 °C | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Slightly soluble in Chloroform | Qualitative data |
Table 2: Physical Properties of 4-Chloroaniline
| Property | Value |
| Molecular Formula | C₆H₆ClN |
| Molecular Weight | 127.57 g/mol |
| Melting Point | 69-72 °C[1] |
| Boiling Point | 232 °C[1][2][3][4] |
| Density | 1.17 g/cm³ (at 70 °C) |
| Appearance | White to pale yellow crystalline solid |
| Solubility in Water | 2.6 g/L at 20 °C |
| Solubility in Organic Solvents | Soluble in hot water and organic solvents |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physical properties of aromatic amines like deuterated 4-chloroaniline.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the initial appearance of liquid to the complete melting of the solid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline deuterated 4-chloroaniline is placed in a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Heating: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is increased at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination
For solids with a high melting point that are stable at their boiling point, the boiling point can be determined using a micro-method.
Methodology:
-
Sample Preparation: A small quantity (a few drops) of the molten deuterated 4-chloroaniline is placed in a small test tube or a Durham tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed within the sample tube.
-
Heating: The sample tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Observation of Ebullition: As the sample is heated, the air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Cooling and Measurement: The heat source is then removed. The liquid will begin to cool and contract. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.
Solubility Determination
The solubility of a compound is determined by its ability to dissolve in a particular solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of standard solvents (e.g., water, ethanol, acetone, chloroform, and hexane) are used to assess the solubility profile.
-
Sample Preparation: A small, accurately weighed amount of deuterated 4-chloroaniline (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Mixing: The tubes are agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to reach equilibrium.
-
Observation: The solutions are visually inspected for the presence of undissolved solid. The solubility is qualitatively described (e.g., soluble, slightly soluble, insoluble).
-
Quantitative Analysis (Optional): For a more precise determination, a saturated solution is prepared, filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Metabolic Pathway of 4-Chloroaniline
4-Chloroaniline undergoes several metabolic transformations in biological systems. The primary pathways include C-hydroxylation, N-acetylation, and N-oxidation. These metabolic routes are crucial for understanding the compound's toxicokinetics and potential biological effects.
References
Technical Guide: Synthesis of 4-chloro-2,3,5,6-tetradeuterioaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of a proposed synthesis pathway for 4-chloro-2,3,5,6-tetradeuterioaniline, a valuable isotopically labeled compound in pharmaceutical and metabolic research. The core methodology focuses on a heterogeneous catalytic Hydrogen Isotope Exchange (HIE) reaction, utilizing deuterium oxide (D₂O) as the deuterium source. This guide includes a detailed experimental protocol, quantitative data summary, and workflow diagrams to facilitate comprehension and replication.
Introduction
Isotopically labeled compounds, particularly deuterated molecules, are indispensable tools in drug development for studying pharmacokinetics, metabolism (ADME), and reaction mechanisms. The strategic replacement of hydrogen with deuterium can lead to the kinetic isotope effect (KIE), which can favorably alter a drug's metabolic profile, potentially improving its therapeutic index. 4-chloro-2,3,5,6-tetradeuterioaniline is a deuterated analog of 4-chloroaniline, a common building block in the synthesis of various pharmaceuticals and agrochemicals. This guide outlines a robust and scalable method for its preparation.
Proposed Synthesis Pathway: Catalytic H-D Exchange
The most direct and efficient method for preparing perdeuterated aromatic compounds is through a Hydrogen Isotope Exchange (HIE) reaction.[1] This approach involves treating the non-deuterated substrate with a deuterium source in the presence of a catalyst. For the synthesis of 4-chloro-2,3,5,6-tetradeuterioaniline, a heterogeneous palladium-on-carbon (Pd/C) catalyst in combination with aluminum powder in deuterium oxide (D₂O) is proposed. This system has demonstrated high efficiency for the deuteration of various aniline derivatives.[2]
The overall reaction is as follows:
4-Chloroaniline is reacted with deuterium oxide (D₂O) in the presence of a Pd/C and aluminum catalyst system under elevated temperature, leading to the exchange of the four aromatic protons with deuterium atoms.
Caption: Proposed synthesis pathway for 4-chloro-2,3,5,6-tetradeuterioaniline.
Experimental Protocol
The following is a representative protocol adapted from methodologies reported for the deuteration of aniline derivatives using a Pd/C-Al-D₂O system.[2]
Materials:
-
4-Chloroaniline (1.0 eq)
-
Palladium on Carbon (3 mol% Pd/C)
-
Aluminum powder (Al)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Microwave synthesis reactor or oil bath with reflux condenser
Procedure:
-
Catalyst Preparation: In a microwave-safe reaction vessel, add 3% Pd/C (e.g., 0.03 eq) and aluminum powder (e.g., 100 mg per 0.3 mmol of substrate).
-
Reaction Mixture: To the vessel containing the catalyst, add 4-chloroaniline (1.0 eq) followed by D₂O (e.g., 1.5 mL per 0.3 mmol of substrate).
-
Presonication: Seal the vessel and sonicate the catalytic mixture for 1 hour to ensure uniform dispersion.
-
Heating: Place the reaction vessel in a microwave reactor and heat to 120°C for 1 hour.[2] Alternatively, heat the mixture in an oil bath under reflux for a prolonged period (e.g., 12-24 hours), monitoring the reaction progress.
-
Work-up: After cooling to room temperature, extract the crude product from the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the final product.
-
Analysis: Confirm the structure and determine the deuterium incorporation level using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table summarizes the typical quantitative data for this synthesis based on reported results for similar substrates.[2]
| Parameter | Value | Reference / Notes |
| Reactants | ||
| 4-Chloroaniline | 0.3 mmol | Substrate scale from reference protocol. |
| Deuterium Oxide (D₂O) | 1.5 mL | Serves as both solvent and deuterium source. |
| Catalysts | ||
| Pd/C (10 wt%) | 3 mol% | Typical catalytic loading. |
| Aluminum Powder | 100 mg | Co-catalyst/activator. |
| Reaction Conditions | ||
| Temperature | 120 °C | Optimal temperature for high exchange rate. |
| Time | 1 hour | Using microwave irradiation. |
| Expected Results | ||
| Isolated Yield | >95% | The reaction primarily involves H-D exchange. |
| Deuterium Incorporation | >95% | High deuterium enrichment is achievable. |
Experimental Workflow and Logic
The successful synthesis relies on a logical progression from reaction setup to final product analysis. The choice of a heterogeneous catalyst is crucial for ease of separation and scalability.
References
A Technical Guide to the Mass Spectrum and Fragmentation of 4-Chloroaniline-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrum and fragmentation pathways of 4-Chloroaniline-d4. This deuterated analog of 4-chloroaniline is a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry-based studies. Understanding its mass spectral behavior is crucial for method development and data interpretation.
Data Presentation: Mass Spectrum of 4-Chloroaniline-d4
The mass spectrum of 4-chloroaniline-d4 is characterized by a distinct molecular ion peak and several key fragment ions. The presence of four deuterium atoms on the aromatic ring leads to a predictable mass shift compared to the unlabeled compound. The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Ion Structure | Notes |
| 135/137 | [C₆D₄H₂³⁵ClN]⁺ / [C₆D₄H₂³⁷ClN]⁺ | Molecular ion (M⁺). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in two peaks separated by 2 m/z units. |
| 100 | [C₅D₄H₂N]⁺ | Loss of a chlorine radical (•Cl). |
| 73 | [C₄D₄H]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |
Major Fragmentation Pathways
The fragmentation of 4-chloroaniline-d4 under electron ionization (EI) is expected to follow pathways analogous to those of other halogenated anilines. The primary fragmentation events involve the loss of the chlorine atom and subsequent fragmentation of the aromatic ring.
Caption: Proposed electron ionization fragmentation pathway of 4-Chloroaniline-d4.
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of a mass spectrum for 4-chloroaniline-d4 using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-chloroaniline-d4 in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan.
-
Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
4. Data Acquisition and Analysis
-
Acquire the data using the instrument's data acquisition software.
-
Identify the peak corresponding to 4-chloroaniline-d4 in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to the expected fragmentation pathways.
This guide provides a foundational understanding of the mass spectral characteristics of 4-chloroaniline-d4. Researchers are encouraged to adapt the provided experimental protocols to their specific instrumentation and analytical needs. The predictable fragmentation pattern makes this deuterated standard a reliable tool for a variety of analytical applications in drug development and scientific research.
Unveiling the Utility of Benzen-2,3,5,6-d4-amine, 4-chloro-: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of Benzen-2,3,5,6-d4-amine, 4-chloro-, a deuterated analog of 4-chloroaniline, for researchers, scientists, and professionals in drug development. This document elucidates its primary applications, physicochemical properties, and detailed experimental protocols, offering a comprehensive resource for leveraging this stable isotope-labeled compound in quantitative analytical studies.
Core Applications in Research and Development
Benzen-2,3,5,6-d4-amine, 4-chloro- (also known as 4-chloroaniline-d4) serves as a crucial tool in modern analytical chemistry, primarily utilized as an internal standard for quantitative analysis.[1] Its near-identical physicochemical properties to the non-deuterated analyte, 4-chloroaniline, ensure that it behaves similarly during sample preparation, chromatography, and mass spectrometric ionization. This co-elution allows for the accurate correction of variations in sample extraction, matrix effects, and instrument response, thereby enhancing the precision and reliability of analytical data.
The primary analytical techniques that benefit from the use of 4-chloroaniline-d4 include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common application, where it is used to quantify trace levels of 4-chloroaniline and related aromatic amines in complex matrices such as environmental and biological samples.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): It is also employed as an internal standard in GC-MS methods for the analysis of volatile and semi-volatile aromatic amines.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some instances, it can be used as a quantitative NMR (qNMR) standard.
Beyond its role as an internal standard, 4-chloroaniline-d4 can also be used as a tracer in metabolic studies to investigate the biotransformation pathways of 4-chloroaniline. The deuterium labeling allows for the differentiation of the administered compound and its metabolites from endogenous molecules.
The non-deuterated form, 4-chloroaniline, is a significant industrial chemical used in the synthesis of various products, including:
-
Pharmaceuticals: It is a precursor in the manufacture of drugs such as the antiseptic chlorhexidine.
-
Pesticides and Herbicides: It serves as a building block for several agrochemicals.
-
Dyes and Pigments: It is used in the production of azo dyes for textiles and printing.
Given the widespread use of 4-chloroaniline and its potential for environmental and human exposure, the availability of its deuterated analog is essential for accurate monitoring and risk assessment.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of both Benzen-2,3,5,6-d4-amine, 4-chloro- and its non-deuterated counterpart is critical for method development and data interpretation. The following tables summarize key quantitative data for both compounds.
Table 1: Physicochemical Properties of Benzen-2,3,5,6-d4-amine, 4-chloro-
| Property | Value | Source |
| CAS Number | 191656-33-4 | |
| Molecular Formula | C₆H₂D₄ClN | |
| Molecular Weight | 131.6 g/mol | |
| Appearance | Light Brown to Grey Solid | |
| InChI | InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
| SMILES | [2H]c1c([2H])c(Cl)c([2H])c([2H])c1N |
Table 2: Physicochemical Properties of 4-Chloroaniline
| Property | Value | Source |
| CAS Number | 106-47-8 | |
| Molecular Formula | C₆H₆ClN | |
| Molecular Weight | 127.57 g/mol | |
| Appearance | White or pale yellow solid | |
| Melting Point | 67-70 °C | |
| Boiling Point | 232 °C | |
| Water Solubility | 2.6 g/L at 20 °C | |
| Vapor Pressure | 0.15 mmHg at 25 °C | |
| logP (Octanol-Water Partition Coefficient) | 1.83 | |
| pKa | 4.1-4.2 at 20 °C |
Experimental Protocols
This section provides a detailed methodology for the use of Benzen-2,3,5,6-d4-amine, 4-chloro- as an internal standard in the LC-MS/MS analysis of aromatic amines in an aqueous matrix, adapted from a method for groundwater analysis.
Preparation of Stock and Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Benzen-2,3,5,6-d4-amine, 4-chloro- and dissolve it in 10 mL of methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of a certified standard solution of 4-chloroaniline into a blank matrix (e.g., reagent water). The concentration range should bracket the expected concentrations in the samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
-
Sample Collection: Collect water samples in clean glass vials.
-
Internal Standard Spiking: To a 1 mL aliquot of each sample, calibration standard, and QC sample, add a precise volume (e.g., 10 µL) of the working internal standard solution (10 µg/mL).
-
Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required to clean up the sample and concentrate the analytes. For relatively clean water samples, a direct injection may be feasible.
-
Filtration: Filter the samples through a 0.22 µm syringe filter into autosampler vials.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve chromatographic separation of the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Chloroaniline: Precursor ion (Q1) m/z 128 -> Product ion (Q3) m/z [specific fragment].
-
Benzen-2,3,5,6-d4-amine, 4-chloro-: Precursor ion (Q1) m/z 132 -> Product ion (Q3) m/z [corresponding fragment]. (Note: The specific product ions should be optimized by direct infusion of the individual standards.)
-
-
Data Analysis
-
Integrate the peak areas for both the analyte (4-chloroaniline) and the internal standard (Benzen-2,3,5,6-d4-amine, 4-chloro-).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 4-chloroaniline using its deuterated internal standard.
Caption: A typical workflow for quantitative analysis using a deuterated internal standard.
Metabolic Pathway of 4-Chloroaniline
The metabolic fate of 4-chloroaniline is important for understanding its toxicology and for designing appropriate biomonitoring studies. The following diagram outlines the major metabolic pathways.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Compounds in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis and drug development, the quest for greater precision, accuracy, and efficiency is perpetual. Among the sophisticated tools available to researchers, deuterated compounds have emerged as a cornerstone technology, particularly in quantitative mass spectrometry. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated compounds in bioanalysis, offering a comprehensive resource for scientists striving to enhance the robustness and reliability of their analytical data.
The "Gold Standard" Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, especially when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical to correct for analytical variability.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting with it to compensate for variations in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely considered the "gold standard" for this purpose.[1][2]
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle modification results in a compound that is chemically almost identical to the analyte but possesses a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer. This near-identical chemical nature is the key to their superior performance, as they effectively track the analyte throughout the entire analytical workflow, from extraction to detection.
The primary advantage of using a deuterated internal standard lies in its ability to compensate for matrix effects. Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix (e.g., plasma, urine), represent a significant source of variability and inaccuracy in LC-MS/MS assays. Because a deuterated standard co-elutes with the analyte, it experiences the same matrix effects. Consequently, the ratio of the analyte's response to the internal standard's response remains constant, leading to more accurate and precise quantification.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard significantly impacts the performance of a bioanalytical assay. The following table summarizes a comparison of key performance parameters for different types of internal standards.
| Internal Standard Type | Key Characteristics | Advantages | Disadvantages |
| Deuterated (e.g., D4-Drug X) | Isotopically labeled with deuterium. | - Co-elutes with the analyte, providing excellent compensation for matrix effects. - High accuracy and precision. - Regulatory bodies like the FDA and EMA have clear guidelines for their use. | - Potential for minor retention time shifts. - Can be more expensive to synthesize than structural analogs. - Risk of isotopic crosstalk and deuterium exchange. |
| ¹³C-Labeled (e.g., ¹³C6-Drug X) | Isotopically labeled with Carbon-13. | - Co-elutes almost perfectly with the analyte, offering the best compensation for matrix effects. - Not susceptible to hydrogen exchange. | - Generally more expensive to synthesize than deuterated standards. |
| Structural Analog (e.g., Analog Y) | A different molecule with similar chemical properties. | - Can be readily available and inexpensive. | - Retention time can differ significantly from the analyte. - Poor compensation for matrix effects due to different ionization efficiencies. - Can lead to assay bias. |
Quantitative Comparison of Internal Standard Performance
The following table presents representative data on the performance of different internal standards in the quantification of a hypothetical "Drug X" by LC-MS/MS.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |
The Kinetic Isotope Effect: A Tool for Optimizing Drug Properties
Beyond their use as internal standards, deuterated compounds play a significant role in drug discovery and development through a phenomenon known as the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. As a result, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step of the reaction.
In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, the rate of metabolism can be significantly reduced. This can lead to several therapeutic benefits:
-
Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, reduced clearance, and increased overall drug exposure (AUC).
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
-
Enhanced Safety and Tolerability: By slowing the formation of potentially reactive or toxic metabolites, deuteration can improve a drug's safety profile. This is sometimes referred to as "metabolic shunting."
-
Increased Bioavailability: For drugs with high first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
Deutetrabenazine, the first deuterated drug to receive FDA approval, is a prime example of the successful application of the KIE to improve an existing drug. By deuterating the two methoxy groups of tetrabenazine, its metabolism is slowed, leading to a more favorable pharmacokinetic profile and improved tolerability.
Diagram illustrating the kinetic isotope effect on drug metabolism.
Experimental Protocols in Bioanalysis Using Deuterated Compounds
The successful implementation of deuterated compounds in regulated bioanalysis requires rigorous method validation. The following are detailed methodologies for key experiments.
Bioanalytical Method Validation Workflow
A typical experimental workflow for quantitative bioanalysis.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.
-
Process a second set of blank samples spiked only with the deuterated internal standard.
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.
-
Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks.
Matrix Effect Evaluation
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and deuterated internal standard spiked into the post-extracted blank matrix supernatant.
-
Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).
-
Set C: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Stability Assessment
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a defined period.
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds is a specialized field of organic chemistry. Several methods are employed to introduce deuterium into a molecule:
-
Direct Exchange: Involves swapping a hydrogen atom with deuterium, often catalyzed by an acid or base. This is common for hydrogens on heteroatoms (e.g., -OH, -NH).
-
Deuterated Reagents: Utilizes reagents where hydrogen atoms have been replaced with deuterium (e.g., deuterated solvents like D₂O, or deuterated reducing agents like sodium borodeuteride).
-
Metal-Catalyzed Hydrogenation: Involves the use of deuterium gas (D₂) in the presence of a metal catalyst to reduce double or triple bonds.
-
Synthesis from Deuterated Precursors: Building the target molecule from starting materials that already contain deuterium.
The choice of synthetic route depends on the desired position of the deuterium label, the stability of the label, and the overall complexity of the target molecule.
Challenges and Considerations
While deuterated compounds offer significant advantages, there are potential challenges to consider:
-
Isotopic Crosstalk: This occurs when the isotopic peaks of the unlabeled analyte interfere with the signal of the deuterated internal standard, or vice versa. This is more likely when the mass difference between the analyte and the IS is small. A mass difference of at least 3-4 Da is generally recommended.
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if the label is on a chemically labile position. Placing deuterium on stable positions like aromatic rings or aliphatic chains can mitigate this risk.
-
Chromatographic Separation: While generally co-eluting, slight differences in retention time between the analyte and the deuterated standard can sometimes be observed, which can lead to differential matrix effects.
-
Cost and Availability: The synthesis of deuterated compounds can be more complex and costly than that of their non-labeled counterparts.
Conclusion
Deuterated compounds are an indispensable tool in modern bioanalysis, providing a level of accuracy and precision that is often unattainable with other types of internal standards. Their ability to closely mimic the behavior of the analyte makes them particularly effective at compensating for the variability inherent in the analysis of complex biological matrices. Furthermore, the strategic application of the kinetic isotope effect has opened new avenues for optimizing the pharmacokinetic and safety profiles of therapeutic agents. A thorough understanding of the principles of their use, coupled with rigorous method validation, is essential for leveraging the full potential of these powerful analytical tools in drug development and research.
References
The Isotopic Distinction: A Technical Guide to 4-Chloroaniline and 4-Chloroaniline-d4 for Researchers
In the precise world of analytical research and drug development, the difference between a compound and its isotopically labeled counterpart is fundamental. This technical guide delves into the core distinctions between 4-Chloroaniline and its deuterated analog, 4-Chloroaniline-d4. While chemically almost identical, the substitution of four hydrogen atoms with deuterium in the aromatic ring imparts a critical mass difference, making 4-Chloroaniline-d4 an invaluable tool, primarily as an internal standard in quantitative analysis.
Core Physicochemical Properties: A Comparative Overview
The primary physical and chemical properties of 4-Chloroaniline and 4-Chloroaniline-d4 are nearly identical, with the most significant difference being their molecular weight due to the presence of deuterium atoms. This mass difference is the cornerstone of 4-Chloroaniline-d4's utility in mass spectrometry-based analytical methods.
| Property | 4-Chloroaniline | 4-Chloroaniline-d4 |
| Molecular Formula | C₆H₆ClN | C₆H₂D₄ClN[1] |
| Molecular Weight | 127.57 g/mol [2] | ~131.6 g/mol [1] |
| Appearance | Pale yellow solid[3] | Light brown to grey solid |
| Melting Point | 69.5 °C to 72.5 °C | Not readily available, expected to be very similar to 4-Chloroaniline |
| Boiling Point | 232 °C | Not readily available, expected to be very similar to 4-Chloroaniline |
| Solubility in Water | 2.6 g/L at 20 °C | Not readily available, expected to be very similar to 4-Chloroaniline |
| CAS Number | 106-47-8 | 191656-33-4 |
The Role of Deuteration in Analytical Chemistry
The critical difference between 4-Chloroaniline and 4-Chloroaniline-d4 lies in the four deuterium atoms on the benzene ring of the latter. This isotopic labeling does not significantly alter the chemical reactivity or chromatographic behavior of the molecule. However, the increase in mass is readily detectable by mass spectrometry. This makes 4-Chloroaniline-d4 an ideal internal standard for the quantitative analysis of 4-Chloroaniline in complex matrices such as biological fluids or environmental samples.
The use of a deuterated internal standard offers several advantages:
-
Correction for Matrix Effects: Biological samples can suppress or enhance the ionization of an analyte in a mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization.
-
Compensation for Sample Preparation Variability: Losses can occur during extraction, handling, and injection. By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of the analyte is mirrored by a proportional loss of the internal standard.
-
Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, deuterated internal standards lead to more accurate and precise measurements.
Experimental Protocols: Quantitative Analysis of 4-Chloroaniline using GC-MS with a Deuterated Internal Standard
This section outlines a general methodology for the quantitative analysis of 4-Chloroaniline in a sample matrix (e.g., water, soil extract, or plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Chloroaniline-d4 as an internal standard.
1. Materials and Reagents:
-
4-Chloroaniline (analytical standard)
-
4-Chloroaniline-d4 (internal standard)
-
Methanol or Acetonitrile (HPLC or GC grade)
-
Deionized water
-
Appropriate extraction solvents (e.g., dichloromethane, ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chloroaniline and 4-Chloroaniline-d4 in separate 10 mL volumetric flasks using methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-Chloroaniline primary stock solution with the appropriate solvent. Each calibration standard should be spiked with a constant, known concentration of the 4-Chloroaniline-d4 internal standard from its primary stock solution.
3. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 1 mL of the sample (e.g., plasma or water), add a known amount of the 4-Chloroaniline-d4 internal standard working solution.
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 5 mL of the extraction solvent.
-
Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase or an appropriate solvent for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This is an example and should be optimized).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Chloroaniline: m/z 127 (molecular ion), and other characteristic fragment ions (e.g., m/z 92, 65).
-
4-Chloroaniline-d4: m/z 131 (molecular ion).
-
-
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of 4-Chloroaniline to the peak area of 4-Chloroaniline-d4 against the concentration of 4-Chloroaniline in the calibration standards.
-
Determine the concentration of 4-Chloroaniline in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of using a deuterated internal standard in a typical quantitative analytical workflow.
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathways and Biological Activity
There is no significant difference in the biological activity or interaction with signaling pathways between 4-Chloroaniline and 4-Chloroaniline-d4. The substitution of hydrogen with deuterium does not typically alter the pharmacological or toxicological properties of a molecule in a way that would affect its primary mechanism of action. 4-Chloroaniline itself is known to be toxic and is used as an intermediate in the production of various industrial chemicals, including pesticides and dyes. Any biological studies would focus on the parent compound, 4-Chloroaniline.
References
Methodological & Application
Application Note: High-Sensitivity Quantification of 4-Chloroaniline in Environmental and Biological Matrices using 4-Chloroaniline-d4 as an Internal Standard by LC-MS/MS
Introduction
4-Chloroaniline (PCA) is a synthetic aromatic amine used as an intermediate in the manufacturing of various products, including dyes, pigments, pesticides, and pharmaceuticals.[1][2][3] Due to its widespread use and potential for environmental release, 4-chloroaniline is considered a priority pollutant.[3] Toxicological studies have demonstrated that 4-chloroaniline is hematotoxic and has the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1] Furthermore, it is classified as a possible human carcinogen. Given its toxicity and prevalence, sensitive and accurate methods for the quantification of 4-chloroaniline in various matrices are essential for environmental monitoring, human exposure assessment, and drug development safety studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the trace-level quantification of 4-chloroaniline due to its high selectivity and sensitivity. To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled internal standard is crucial. 4-Chloroaniline-d4, a deuterated analog of the target analyte, serves as an ideal internal standard. It co-elutes with 4-chloroaniline and exhibits similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the quantification of 4-chloroaniline in water and biological matrices using 4-chloroaniline-d4 as an internal standard with LC-MS/MS.
Principle of the Method
A known amount of 4-chloroaniline-d4 is added to the samples, calibrators, and quality control standards at the beginning of the sample preparation process. Following extraction, the analyte and the internal standard are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
4-Chloroaniline (≥99% purity)
-
4-Chloroaniline-d4 (≥98% purity, ≥99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-chloroaniline and 4-chloroaniline-d4 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-chloroaniline by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the 4-chloroaniline-d4 primary stock solution with methanol.
-
Sample Preparation
A. Water Samples (Direct Injection)
-
To a 5 mL water sample, add 100 µL of the 1 µg/mL 4-chloroaniline-d4 internal standard solution.
-
Mix thoroughly.
-
Filter the sample through a 0.2 µm syringe filter into an LC vial for analysis.
B. Biological Samples (e.g., Plasma, Urine) - Protein Precipitation & LLE
-
To 200 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the 1 µg/mL 4-chloroaniline-d4 internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting conditions (e.g., 93:7 Water:Methanol with 0.1% formic acid).
-
Vortex and transfer to an LC vial for analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Kinetex, 100 mm x 2.1 mm ID, 1.7 µm |
| Column Temperature | 45 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol:Acetonitrile (25:75, v/v) with 0.1% Formic Acid |
| Flow Rate | 500 µL/min |
| Injection Volume | 10 µL |
| Gradient Elution | Time (min) |
| 0 - 0.82 | |
| 0.82 - 3.27 | |
| 3.27 - 5.31 | |
| 5.31 - 6.13 | |
| 6.13 - 6.53 | |
| 6.53 - 10.21 | |
| Mass Spectrometry | |
| MS System | Sciex API4000 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Desolvation Temperature | 450 °C |
| Ion Source Gas 1 | 55 arbitrary units |
| Ion Source Gas 2 | 45 arbitrary units |
| Curtain Gas | 25 arbitrary units |
| Dwell Time | 50 ms |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Estimated |
| 4-Chloroaniline | 128.0 | 93.0 (Quantifier) | 25 |
| 128.0 | 65.0 (Qualifier) | 35 | |
| 4-Chloroaniline-d4 | 132.0 | 97.0 (Quantifier) | 25 |
(Collision energies are instrument-dependent and should be optimized.)
Data Presentation
The following tables summarize the expected performance characteristics of the described method. Data is compiled from similar analytical methods for chloroanilines.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| 4-Chloroaniline | Water | 0.01 - 0.05 | 0.03 - 0.15 |
| 4-Chloroaniline | Urine | ~0.025 | ~0.1 |
Table 2: Linearity of Calibration Curves
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 4-Chloroaniline | Water | 0.1 - 50 | >0.995 |
| 4-Chloroaniline | Urine | 0.1 - 50 | >0.999 |
Table 3: Accuracy and Precision
| Analyte | Matrix | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| 4-Chloroaniline | Water | 1 | 95 - 105 | < 10 |
| 10 | 98 - 102 | < 5 | ||
| 45 | 97 - 103 | < 5 | ||
| 4-Chloroaniline | Urine | 5 | 85 - 110 | < 11.7 (Intra-day) |
| 10 | 90 - 105 | < 15.9 (Inter-day) | ||
| 20 | 92 - 108 | < 10 |
Visualizations
Caption: Experimental workflow for the quantification of 4-chloroaniline.
Caption: Metabolic pathway and toxicity of 4-chloroaniline.
Conclusion
The described LC-MS/MS method, utilizing 4-chloroaniline-d4 as an internal standard, provides a robust, sensitive, and accurate approach for the quantification of 4-chloroaniline in both environmental and biological matrices. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring data reliability, which is critical for regulatory compliance, environmental risk assessment, and clinical and preclinical studies. The detailed protocols and performance characteristics presented in this application note offer a solid foundation for laboratories aiming to implement this important analytical method.
References
Protocol for Quantitative Analysis with Deuterated Standards
Introduction
Quantitative analysis using deuterated internal standards, a form of isotope dilution mass spectrometry (IDMS), is the gold standard for accuracy and precision in mass spectrometry-based quantification.[1] This technique is widely employed in drug discovery, development, and clinical trial bioanalysis for its ability to correct for variability during sample preparation and analysis.[2][3]
The core principle involves adding a known amount of a deuterated, or stable isotope-labeled, version of the analyte of interest to the sample at an early stage.[4] This "internal standard" is chemically identical to the analyte but has a different mass due to the replacement of hydrogen atoms with deuterium.[5] Because the analyte and the deuterated standard exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both compounds proportionally. By measuring the ratio of the native analyte to the deuterated standard, an accurate and precise quantification of the analyte can be achieved.
This application note provides a detailed protocol for the quantitative analysis of a target analyte in a biological matrix using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
-
-
Chemicals and Reagents:
-
Analyte reference standard
-
Deuterated internal standard (with high isotopic purity)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (or other appropriate mobile phase modifier)
-
Blank biological matrix (e.g., human plasma, urine)
-
Organic solvent for extraction (e.g., acetonitrile, hexane, ethyl acetate)
-
-
Consumables:
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Autosampler vials
-
Syringe filters
-
Solid-phase extraction (SPE) cartridges (if required)
-
Standard and Sample Preparation
2.2.1. Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard and dissolve them in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.
-
Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration. This solution will be added to all calibration standards, QC samples, and unknown samples.
2.2.2. Calibration Standards and Quality Control Samples
-
Spike the appropriate analyte working solutions into blank biological matrix to create a set of calibration standards at different concentrations.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.
2.2.3. Sample Preparation (Protein Precipitation Example)
The following is a general protein precipitation protocol. Other extraction methods like liquid-liquid extraction or solid-phase extraction may be more suitable depending on the analyte and matrix.
-
Aliquoting: To 100 µL of each unknown sample, calibration standard, and QC sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vigorously vortex each tube for 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: General workflow for sample preparation using protein precipitation.
LC-MS/MS Analysis
2.3.1. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to achieve good separation of the analyte from matrix components.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
2.3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor to product ion transitions for both the analyte and the deuterated internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.
Caption: Schematic of the LC-MS/MS analytical workflow.
Data Presentation and Analysis
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with a 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their response ratios from the calibration curve.
Data Summary Tables
Table 1: Calibration Curve Parameters
| Analyte | Regression Model | Weighting | Slope | Intercept | R² |
| [Analyte Name] | Linear | 1/x² | [Value] | [Value] | >0.99 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | [Value] | [Value] | [Value] | [Value] |
| Medium | [Value] | [Value] | [Value] | [Value] |
| High | [Value] | [Value] | [Value] | [Value] |
Application in Drug Metabolism Studies
Deuterated standards are invaluable in drug metabolism and pharmacokinetic studies. For example, they can be used to quantify the concentration of a parent drug and its metabolites in biological samples over time. This data is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: A simplified pharmacokinetic pathway illustrating where quantitative analysis is critical.
References
Application Notes for the Analysis of 4-Chloroaniline in Environmental Samples using Isotope Dilution Mass Spectrometry
Application Note: High-Throughput Quantification of Atorvastatin and its Active Metabolites in Human Plasma and Urine using Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of drug metabolites is a critical aspect of drug discovery and development, providing essential insights into the pharmacokinetic profile, safety, and efficacy of a therapeutic agent. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia, undergoes extensive metabolism in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- and para-hydroxy metabolites.[1][2][3] These metabolites contribute significantly to the overall therapeutic effect of the drug.[2] Therefore, a robust and reliable analytical method for the simultaneous quantification of atorvastatin and its active metabolites is crucial for clinical and preclinical studies.
This application note details a validated method for the simultaneous quantification of atorvastatin (ATOR), ortho-hydroxyatorvastatin (o-OH-ATOR), and para-hydroxyatorvastatin (p-OH-ATOR) in human plasma and urine. The method utilizes stable isotope-labeled internal standards (SIL-IS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure high sensitivity, selectivity, and accuracy, in line with FDA bioanalytical method validation guidelines.[4]
Analytical Method Overview
The method employs a stable isotope dilution strategy, where a known concentration of a stable isotope-labeled analog of each analyte is spiked into the biological matrix prior to sample preparation. This approach effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification. Sample preparation involves either protein precipitation for plasma samples or solid-phase extraction (SPE) for urine samples, followed by analysis using a triple quadrupole LC-MS/MS system.
Experimental Workflow
The overall experimental workflow for the quantification of atorvastatin and its metabolites is depicted in the following diagram.
Caption: Experimental workflow for drug metabolite quantification.
Atorvastatin Metabolism Pathway
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway involves the hydroxylation of the parent compound to form two active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. These metabolites also contribute to the inhibition of HMG-CoA reductase.
Caption: Atorvastatin metabolism pathway.
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution containing atorvastatin-d5, o-OH-atorvastatin-d5, and p-OH-atorvastatin-d5 (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Urine Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing and Centrifugation: Thaw frozen human urine samples at room temperature and centrifuge at 4000 rpm for 5 minutes to remove any particulate matter.
-
Internal Standard Spiking: To 500 µL of urine, add 20 µL of the internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes and their internal standards.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.3 | 440.2 |
| o-OH-Atorvastatin | 575.3 | 440.2 |
| p-OH-Atorvastatin | 575.3 | 440.2 |
| Atorvastatin-d5 | 564.3 | 445.2 |
| o-OH-Atorvastatin-d5 | 580.3 | 445.2 |
| p-OH-Atorvastatin-d5 | 580.3 | 445.2 |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of atorvastatin and its metabolites in human plasma and urine, based on established FDA guidelines.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Atorvastatin | Plasma | 0.1 - 100 | > 0.995 |
| o-OH-Atorvastatin | Plasma | 0.1 - 100 | > 0.995 |
| p-OH-Atorvastatin | Plasma | 0.1 - 100 | > 0.995 |
| Atorvastatin | Urine | 0.5 - 200 | > 0.995 |
| o-OH-Atorvastatin | Urine | 0.5 - 200 | > 0.995 |
| p-OH-Atorvastatin | Urine | 0.5 - 200 | > 0.995 |
Table 2: Precision and Accuracy (Plasma)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Atorvastatin | LLOQ | 0.1 | < 15 | < 15 | 85-115 |
| LQC | 0.3 | < 15 | < 15 | 85-115 | |
| MQC | 10 | < 15 | < 15 | 85-115 | |
| HQC | 80 | < 15 | < 15 | 85-115 | |
| o-OH-Atorvastatin | LLOQ | 0.1 | < 15 | < 15 | 85-115 |
| LQC | 0.3 | < 15 | < 15 | 85-115 | |
| MQC | 10 | < 15 | < 15 | 85-115 | |
| HQC | 80 | < 15 | < 15 | 85-115 | |
| p-OH-Atorvastatin | LLOQ | 0.1 | < 15 | < 15 | 85-115 |
| LQC | 0.3 | < 15 | < 15 | 85-115 | |
| MQC | 10 | < 15 | < 15 | 85-115 | |
| HQC | 80 | < 15 | < 15 | 85-115 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect (Plasma)
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Atorvastatin | > 85 | 90-110 |
| o-OH-Atorvastatin | > 85 | 90-110 |
| p-OH-Atorvastatin | > 85 | 90-110 |
Conclusion
The described LC-MS/MS method using stable isotope-labeled internal standards provides a robust, sensitive, and accurate platform for the simultaneous quantification of atorvastatin and its major active metabolites in human plasma and urine. The detailed protocols and validation data presented in this application note demonstrate the suitability of this method for regulated bioanalysis in support of pharmacokinetic and clinical studies. The use of SIL-IS is paramount in mitigating matrix effects and ensuring data reliability, which is a critical consideration in drug metabolite quantification.
References
Application of 4-Chloroaniline-d4 in Pesticide Residue Testing: A Detailed Guide for Researchers
Introduction
The accurate quantification of pesticide residues in food and environmental samples is paramount for ensuring consumer safety and regulatory compliance. Phenylurea herbicides and benzoylurea insecticides, widely used in agriculture, can degrade to form 4-chloroaniline, a compound of toxicological concern. To achieve the highest levels of accuracy and precision in analytical testing, stable isotope-labeled internal standards are indispensable. This document provides detailed application notes and protocols for the use of 4-chloroaniline-d4 as an internal standard in the analysis of pesticide residues that have 4-chloroaniline as a metabolite, such as diflubenzuron and certain phenylurea herbicides.
Principle and Application
4-Chloroaniline-d4 is a deuterated analog of 4-chloroaniline. Its chemical and physical properties are nearly identical to the unlabeled compound, causing it to behave similarly during sample extraction, cleanup, and chromatographic analysis. However, its increased mass allows it to be distinguished from the native 4-chloroaniline by a mass spectrometer.
By adding a known amount of 4-chloroaniline-d4 to a sample at the beginning of the analytical process, it can be used to compensate for the loss of the target analyte during sample preparation and for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. This internal standardization approach leads to more accurate and reliable quantification of the pesticide metabolite.
Target Pesticides:
-
Benzoylurea Insecticides: e.g., Diflubenzuron
-
Phenylurea Herbicides: e.g., Monolinuron, Buturon
Experimental Protocols
This section details a comprehensive protocol for the analysis of pesticide residues that metabolize to 4-chloroaniline in a vegetable matrix, using 4-chloroaniline-d4 as an internal standard. The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
Standards: 4-Chloroaniline-d4 (≥98% isotopic purity), certified pesticide standards (e.g., Diflubenzuron)
-
QuEChERS extraction salts and d-SPE cleanup tubes
-
Syringe filters: 0.22 µm PTFE
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the vegetable sample (e.g., 500 g) to a uniform paste.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of 4-chloroaniline-d4 working solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both the target analyte (as 4-chloroaniline) and the internal standard (4-chloroaniline-d4). The transition with the highest intensity is used for quantification, and the second for confirmation.
-
Data Presentation and Quantitative Analysis
The use of 4-chloroaniline-d4 allows for accurate quantification by calculating the ratio of the peak area of the target analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve.
Method Validation Data
The following table summarizes typical validation parameters for a method analyzing a pesticide metabolite like 4-chloroaniline in a vegetable matrix using 4-chloroaniline-d4 as an internal standard.
| Parameter | 4-Chloroaniline |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/kg |
| **Linearity (R²) ** | >0.995 |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
| Matrix Effect (%) | -10 to +5% |
Note: These values are illustrative and may vary depending on the specific pesticide, matrix, and instrumentation.
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 4-Chloroaniline | 128.0 | 93.0 | 65.0 | 20 |
| 4-Chloroaniline-d4 | 132.0 | 97.0 | 69.0 | 20 |
Note: These values are examples and should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: General workflow for pesticide residue analysis using QuEChERS and LC-MS/MS with an internal standard.
Logical Relationship of Analyte and Internal Standard
Caption: Relationship between the parent pesticide, its metabolite, the internal standard, and the analytical outcome.
Conclusion
The use of 4-chloroaniline-d4 as an internal standard provides a robust and reliable method for the quantification of pesticide residues that degrade to 4-chloroaniline. The protocol outlined in this document, utilizing the QuEChERS extraction method and LC-MS/MS analysis, offers high sensitivity, accuracy, and precision, making it suitable for routine monitoring and regulatory compliance testing in food safety laboratories. The implementation of such methods is crucial for protecting public health and ensuring the quality of the food supply.
Application Notes and Protocols for Stable Isotope Dilution Assay of Aromatic Amines
FOR IMMEDIATE RELEASE
A Robust and Sensitive Method for the Quantification of Aromatic Amines in Various Matrices Using Stable Isotope Dilution and LC-MS/MS
[City, State] – [Date] – A detailed protocol for the quantitative analysis of aromatic amines using a stable isotope dilution (SID) assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented. This method offers high accuracy, precision, and sensitivity for the detection of these potentially carcinogenic compounds in diverse sample types, making it an invaluable tool for researchers, scientists, and drug development professionals.
Aromatic amines are a class of compounds used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals.[1] Human exposure can occur through various environmental and occupational sources. Due to their potential health risks, including carcinogenicity, sensitive and reliable analytical methods are crucial for their monitoring.[2] The stable isotope dilution LC-MS/MS method described herein provides a robust and reliable approach for the accurate quantification of aromatic amines.[3][4]
This application note provides a comprehensive guide, including sample preparation, instrument parameters, and data analysis, to enable researchers to implement this powerful analytical technique in their laboratories.
Principle of the Method
The stable isotope dilution assay is a quantitative mass spectrometry technique that relies on the use of a stable isotope-labeled analog of the analyte as an internal standard (IS).[5] The IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). The IS is added to the sample at the beginning of the analytical procedure, co-extracting and co-analyzing with the native analyte. By measuring the ratio of the signal from the native analyte to the signal from the known amount of IS, accurate quantification can be achieved, compensating for any sample loss during preparation and variations in instrument response.
Experimental Protocols
Sample Preparation
The sample preparation method should be optimized based on the specific matrix. The following are general guidelines for different sample types.
Aqueous Samples (e.g., Urine, Water):
-
To a 2 mL urine sample, add 10 µL of the internal standard working solution (containing a mixture of stable isotope-labeled aromatic amines).
-
For conjugated amines, a hydrolysis step is required. Add 1 mL of 10 M NaOH and incubate at 95°C for 15 hours.
-
After cooling, neutralize the sample with concentrated HCl.
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of methyl-tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid Samples (e.g., Textiles, Food):
-
Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile, acidic water).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
For textile samples, a reduction step with sodium dithionite may be necessary to cleave azo dyes and release aromatic amines.
-
Centrifuge at 5000 rpm for 10 minutes.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) with a cation-exchange cartridge.
-
Elute the analytes, evaporate the eluent, and reconstitute in the mobile phase.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection should be optimized for the target aromatic amines.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 PFP (or equivalent C18 column) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas | Nitrogen |
| Drying Gas Flow | 15 L/min |
| Capillary Voltage | 3500 V |
| Source Temp. | 300 °C |
Preparation of Standards and Quality Controls
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the native aromatic amine standards and a constant amount of the internal standard mixture into a blank matrix. A typical calibration range is 0.1 to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Data Presentation
The quantitative data should be summarized for clarity and easy comparison.
Table 2: Example MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Internal Standard |
| Aniline | 94.1 | 77.1 | 15 | Aniline-d5 |
| o-Toluidine | 108.1 | 91.1 | 20 | o-Toluidine-d7 |
| 4-Chloroaniline | 128.0 | 93.0 | 25 | 4-Chloroaniline-¹³C₆ |
| 2-Naphthylamine | 144.1 | 117.1 | 30 | 2-Naphthylamine-d7 |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | S/N > 3 | 0.025 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 0.1 - 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 75 - 114% |
| Precision (% RSD) | < 15% | < 15.9% |
Mandatory Visualizations
Caption: Experimental workflow for the stable isotope dilution assay of aromatic amines.
Caption: Logical relationship of the stable isotope dilution assay principle.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 4-Chloroaniline in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Abstract
This application note presents a detailed and robust method for the quantitative analysis of 4-chloroaniline (4-CA) in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, 4-chloroaniline-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol includes sample extraction, instrument parameters, and method validation data, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
4-Chloroaniline is an aromatic amine used in the synthesis of various industrial chemicals, including dyes, pesticides, and pharmaceuticals.[1] Its potential toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of such compounds.[2][3][4] The incorporation of an isotopically labeled internal standard, such as 4-chloroaniline-d4, is crucial for accurate quantification, as it effectively compensates for analyte loss during sample preparation and instrumental analysis.[5] This application note provides a comprehensive protocol for the determination of 4-chloroaniline in water samples, adaptable for other matrices with appropriate validation.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from EPA Method 3510 for aqueous samples.
Reagents and Materials:
-
4-Chloroaniline (analytical standard)
-
4-Chloroaniline-d4 (internal standard)
-
Methanol (pesticide grade or equivalent)
-
Methylene chloride (pesticide grade or equivalent)
-
Sodium sulfate (anhydrous)
-
1 M Sodium hydroxide
-
Concentrated Sulfuric acid
-
Organic-free reagent water
-
Volumetric flasks, separatory funnel, pipettes, and other standard laboratory glassware.
Procedure:
-
To a 1-liter aqueous sample, add a known amount of 4-chloroaniline-d4 internal standard.
-
Adjust the sample pH to >11 with 1 M sodium hydroxide.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel and extract by shaking for 2 minutes, with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract into a collection flask.
-
Repeat the extraction two more times using fresh 60 mL portions of methylene chloride.
-
Combine the three methylene chloride extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 70°C, hold for 1 minRamp 1: 3°C/min to 150°CRamp 2: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Interface Temp | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 4-Chloroaniline: m/z 127 (quantifier), 92, 654-Chloroaniline-d4: m/z 131 (quantifier), 96, 68 |
Data Presentation
Method Validation Summary
The method should be validated according to established guidelines to ensure reliability. The following table summarizes expected performance characteristics based on similar validated methods.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (Recovery) | 80-120% | 93-103% |
| Precision (RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.03 µg/L |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.1 µg/L |
Sample Quantification Data
The concentration of 4-chloroaniline in unknown samples is calculated using the response factor determined from the calibration curve.
| Sample ID | 4-CA Area | 4-CA-d4 Area | Calculated Concentration (µg/L) |
| Blank | ND | 150,000 | ND |
| Sample 1 | 25,000 | 148,000 | 5.2 |
| Sample 2 | 78,000 | 152,000 | 16.1 |
| Spiked Sample | 125,000 | 149,000 | 26.3 (Spike Recovery: 101%) |
| ND: Not Detected |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to final data reporting.
Analyte-Standard Relationship in GC-MS
Caption: Relationship between the analyte and the deuterated internal standard during GC-MS analysis.
References
Application Notes and Protocols for Deuterated Internal Standards in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of clinical mass spectrometry, achieving the highest levels of accuracy and precision is paramount for reliable patient diagnostics, therapeutic drug monitoring, and biomarker validation. One of the most significant challenges in quantitative bioanalysis is the "matrix effect," where co-eluting endogenous components from complex biological matrices like plasma, serum, or urine interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is widely recognized as the gold standard for mitigating these effects.[1][3]
Deuterated internal standards are chemically almost identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium. This results in a higher mass, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[3] Because of their near-identical physicochemical properties, the deuterated internal standard co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variability introduced by the analytical process can be effectively normalized, leading to accurate and precise quantification.
These application notes provide a comprehensive overview and detailed protocols for the effective use of deuterated internal standards in clinical mass spectrometry.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.
References
Application Note: High-Throughput Bioanalysis of 4-Chloroaniline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-chloroaniline in human plasma. The method utilizes a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-Chloroaniline-d4 is employed as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. The validated method demonstrates excellent linearity, recovery, and sensitivity, making it suitable for high-throughput bioanalysis in clinical and toxicological research settings.
Introduction
4-Chloroaniline is an important industrial chemical used in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Human exposure can occur through various routes, and monitoring its levels in biological matrices is crucial for assessing exposure and understanding its toxicokinetics. This application note describes a validated LC-MS/MS method for the precise quantification of 4-chloroaniline in human plasma, a key matrix for such assessments. The use of a deuterated internal standard, 4-chloroaniline-d4, is critical for reliable bioanalysis as it closely mimics the analyte's behavior during extraction and ionization, thereby correcting for potential variations.[3][4]
Experimental
Materials and Reagents
-
Analytes: 4-Chloroaniline (Sigma-Aldrich, St. Louis, MO, USA)
-
Internal Standard: 4-Chloroaniline-d4 (Toronto Research Chemicals, Toronto, ON, Canada)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), and human plasma (BioIVT, Westbury, NY, USA).
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC system
-
Mass Spectrometer: SCIEX QTRAP 6500+ System with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction (LLE)
A straightforward liquid-liquid extraction protocol was optimized for the efficient extraction of 4-chloroaniline from human plasma.
-
Aliquoting: 100 µL of human plasma (blank, standard, or sample) was aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of 4-chloroaniline-d4 working solution (1 µg/mL in methanol) was added to each tube, except for the blank matrix.
-
Protein Precipitation & Extraction: 500 µL of MTBE was added. The mixture was vortexed for 1 minute to precipitate proteins and extract the analyte and internal standard.
-
Centrifugation: The samples were centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The clear organic supernatant was transferred to a new tube.
-
Evaporation: The supernatant was evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: 5 µL of the reconstituted sample was injected into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation was achieved on a C18 column with a gradient elution, and the mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | m/z 128.0 → 92.0 |
| MRM Transition (IS) | m/z 132.0 → 96.0 |
| Collision Energy (Analyte) | 25 eV |
| Collision Energy (IS) | 25 eV |
Results and Discussion
The developed method was validated according to established bioanalytical method validation guidelines. The validation included assessments of linearity, sensitivity, accuracy, precision, recovery, and matrix effects.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 2.
Table 2: Accuracy and Precision of 4-Chloroaniline Quantification in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 1.5 | 4.2 | 102.3 | 5.8 | 101.5 |
| Medium | 75 | 3.1 | 98.7 | 4.5 | 99.2 |
| High | 400 | 2.5 | 101.1 | 3.9 | 100.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.5 | 95.2 |
| High | 400 | 91.2 | 97.8 |
The extraction recovery was consistent and high, and the matrix effect was minimal, demonstrating the effectiveness of the LLE procedure and the utility of the deuterated internal standard.
Visualizations
Caption: Experimental workflow for the bioanalysis of 4-chloroaniline.
Caption: Principle of Liquid-Liquid Extraction for 4-chloroaniline.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 4-chloroaniline in human plasma. The use of 4-chloroaniline-d4 as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic, toxicokinetic, and biomonitoring studies.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
Application Note: Enhancing Quantitative Bioanalysis with Deuterated Internal Standards
A comprehensive guide to incorporating deuterated standards in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for accurate and precise quantification of small molecules in complex biological matrices.
Introduction
In the fields of pharmaceutical development, clinical research, and toxicology, the accurate and precise quantification of small molecules such as drugs and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1]
The use of an appropriate internal standard (IS) is crucial to compensate for these variations.[2][3][4] An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible.[3] Deuterated internal standards, which are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" for quantitative mass spectrometry. Their near-identical chemical and physical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects, thus providing the most effective normalization and leading to highly accurate and precise results.
This application note provides a detailed protocol for incorporating a deuterated internal standard in a quantitative LC-MS/MS workflow for the analysis of a model compound, the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, in human plasma.
Core Principle: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the very beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, any loss of the analyte during sample extraction, handling, or injection will be mirrored by a proportional loss of the deuterated standard. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the analyte's signal to the deuterated standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.
Experimental Protocols
This section details the methodologies for the quantitative analysis of Meloxicam in human plasma using Meloxicam-d3 as the internal standard.
Materials and Reagents
-
Meloxicam (≥98% purity)
-
Meloxicam-d3 (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Meloxicam and Meloxicam-d3 into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Meloxicam by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to create the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Meloxicam-d3 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma (blank, calibration standard, or unknown sample), add 10 µL of the 100 ng/mL Meloxicam-d3 internal standard working solution and vortex briefly. For the blank sample, add 10 µL of the 50:50 methanol/water mixture.
-
Add 200 µL of 0.1% formic acid in water to the plasma sample, vortex to mix.
-
Condition the SPE cartridge: Sequentially pass 1 mL of methanol and 1 mL of water through the C18 SPE cartridge.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Dry and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Meloxicam: 352.1 > 115.1; Meloxicam-d3: 355.1 > 118.1 |
Data Presentation
The quantitative data should be summarized in clear and structured tables to facilitate easy comparison and interpretation.
Calibration Curve Data
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,234 | 56,789 | 0.0217 |
| 5 | 6,170 | 57,123 | 0.1080 |
| 10 | 12,450 | 56,987 | 0.2185 |
| 50 | 62,300 | 57,345 | 1.0864 |
| 100 | 125,100 | 57,012 | 2.1943 |
| 500 | 628,000 | 56,888 | 11.0392 |
| 1000 | 1,260,000 | 57,210 | 22.0241 |
Quality Control (QC) Sample Analysis
QC samples at low, medium, and high concentrations are analyzed to assess the accuracy and precision of the method.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.91 | 97.0 | 4.5 |
| Mid QC | 80 | 82.4 | 103.0 | 3.1 |
| High QC | 800 | 789.6 | 98.7 | 2.8 |
Visualizations
Diagrams are essential for visualizing complex workflows and pathways.
Caption: Experimental workflow for quantitative analysis using a deuterated standard.
Caption: A simplified signaling pathway of drug metabolism and pharmacokinetics.
Caption: Logical relationship of the data analysis workflow.
Conclusion
Incorporating deuterated internal standards into a quantitative LC-MS/MS workflow is a robust strategy for mitigating analytical variability and achieving the highest levels of accuracy and precision. Their ability to closely track the analyte of interest through sample preparation and analysis makes them superior to other types of internal standards, particularly for complex biological matrices. By following a well-designed protocol, from sample preparation to data analysis, researchers, scientists, and drug development professionals can generate high-quality, reliable, and defensible quantitative data, which is essential for informed decision-making in research and regulatory submissions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using deuterated internal standards to compensate for matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a problem in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1][2][3] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][2] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.
Q2: How are deuterated internal standards supposed to correct for matrix effects?
A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement. By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.
Q3: Why are my results inconsistent or inaccurate even though I'm using a deuterated internal standard?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. This can happen for several reasons:
-
Differential Matrix Effects : This is the most common reason for failure. It occurs when the analyte and the deuterated internal standard are affected differently by the matrix. This can be caused by a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect". If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.
-
Isotopic Instability (H/D Exchange) : Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur with deuterium atoms on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. This exchange reduces the signal of the deuterated internal standard and can increase the signal of the unlabeled analyte, causing bias.
-
Impurity in the Internal Standard : The deuterated internal standard might contain the unlabeled analyte as an impurity. This will contribute to the analyte's signal, leading to a positive bias, especially at lower concentrations.
-
Interference from Matrix Components : A component in the matrix might have the same mass-to-charge ratio (m/z) as the internal standard, leading to an artificially high signal for the internal standard and an underestimation of the analyte concentration.
Troubleshooting Guides
Issue 1: Poor reproducibility of the analyte/internal standard area ratio.
This is a primary indicator that the deuterated internal standard is not effectively compensating for matrix effects.
Troubleshooting Workflow
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Step-by-Step Guide:
-
Confirm Co-elution of Analyte and Internal Standard : Even a slight separation can lead to differential matrix effects.
-
Action : Inject a mixed solution of the analyte and the deuterated internal standard. Overlay their chromatograms to verify that their retention times are identical.
-
If Separation is Observed : This is likely due to the deuterium isotope effect.
-
Solution 1 : Modify chromatographic conditions (e.g., change the gradient, temperature, or mobile phase) to achieve co-elution.
-
Solution 2 : Use a column with lower resolution to force the peaks to overlap.
-
Solution 3 : If possible, switch to an internal standard labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.
-
-
-
Quantify the Matrix Effect : Determine the extent of ion suppression or enhancement for both the analyte and the internal standard.
-
Action : Perform a quantitative matrix effect experiment using the protocol detailed in the "Experimental Protocols" section below.
-
Interpretation : An IS-Normalized Matrix Factor significantly different from 1 suggests that the internal standard is not effectively compensating for the matrix effect.
-
-
Investigate Internal Standard Purity and Stability :
-
Action :
-
Isotopic Purity : Analyze a high-concentration solution of the deuterated internal standard to check for the presence of the unlabeled analyte.
-
Stability : If H/D exchange is suspected (especially if deuteriums are on exchangeable sites), prepare the internal standard in a non-aqueous solvent if possible and monitor its signal over time.
-
-
-
Implement Mitigation Strategies :
-
Improve Sample Preparation : Use more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Sample Dilution : Diluting the sample can reduce the concentration of matrix components, thus minimizing their effect.
-
Matrix-Matched Calibrators : Prepare calibration standards in the same biological matrix as the samples to ensure that the calibration curve accurately reflects the matrix effects.
-
Issue 2: The signal for my analyte or deuterated internal standard is unexpectedly low or absent.
This is often a direct result of significant ion suppression.
Troubleshooting Steps:
-
Identify Regions of Ion Suppression :
-
Action : Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. This will help visualize at which retention times ion suppression is most severe.
-
Interpretation : If your analyte and internal standard elute in a region with a significant dip in the baseline signal, ion suppression is likely the cause of the low signal.
-
-
Optimize Chromatography :
-
Action : Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal ion suppression. This might involve changing the analytical column, mobile phase composition, or the gradient profile.
-
-
Enhance Sample Cleanup :
-
Action : Implement or optimize an SPE or LLE protocol to remove the specific matrix components that are causing the ion suppression.
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Caption: Experimental setup for a post-column infusion experiment.
-
Preparation : Prepare a standard solution of your analyte and deuterated internal standard in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.
-
System Setup :
-
Set up the LC-MS system with the analytical column.
-
Use a T-connector to introduce a constant flow of the standard solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Infuse the standard solution at a low, constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
-
Analysis :
-
Begin the infusion and wait for a stable baseline signal to be achieved for the analyte and internal standard.
-
Inject an extracted blank matrix sample onto the LC column.
-
-
Data Interpretation :
-
Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Protocol 2: Quantitative Evaluation of Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement and assesses how well the deuterated internal standard compensates for it.
Caption: Logical relationships in the three-set experiment for quantifying matrix effects.
-
Prepare Three Sets of Samples : Prepare at least six replicates for each set.
-
Set A (Neat Solution) : Prepare standards of the analyte and internal standard at various concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike) : Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike) : Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.
-
-
Analysis : Analyze all three sets of samples by LC-MS/MS in a single run.
-
Data Calculation and Interpretation :
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Mean Peak Area in Set B) / (Mean Peak Area in Set A) | An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. |
| Recovery (RE) | (Mean Peak Area in Set C) / (Mean Peak Area in Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Mean Peak Area in Set C) / (Mean Peak Area in Set A) | Represents the combined effect of matrix effects and recovery. |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) | A value close to 1 indicates effective compensation by the internal standard. A value significantly different from 1 suggests differential matrix effects. |
References
Technical Support Center: Analysis of 4-chloroaniline-d4 by GC-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing the use of 4-chloroaniline-d4 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Find answers to frequently asked questions, detailed troubleshooting guides for common issues, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 4-chloroaniline-d4 in GC-MS analysis? A1: 4-chloroaniline-d4 is a deuterated analog of 4-chloroaniline. Its primary role is to serve as an internal standard (ISTD) for the quantification of 4-chloroaniline and structurally related compounds. Since it is chemically almost identical to the analyte but has a different mass, it can be added to samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response.
Q2: Why is concentration optimization for an internal standard like 4-chloroaniline-d4 important? A2: Optimizing the internal standard concentration is critical for accurate and precise quantification. The ideal concentration ensures that the ISTD's peak area is comparable to the analyte's peak area within the expected calibration range. An excessively high concentration can lead to detector saturation and ion source contamination, while a concentration that is too low may result in poor signal-to-noise and inaccurate integration, compromising the reliability of the results.
Q3: What is a good starting concentration for 4-chloroaniline-d4 in my samples? A3: A common starting point is to add the internal standard to all samples and calibration standards at a concentration that falls in the middle of the calibration curve for the target analyte (4-chloroaniline). For example, if your calibration range for 4-chloroaniline is 10-200 µg/L, a suitable concentration for the 4-chloroaniline-d4 ISTD would be around 100 µg/L.[1] Adjustments should be made based on initial experimental results.
Q4: Do I need to derivatize 4-chloroaniline-d4 before GC-MS analysis? A4: While direct analysis is possible, derivatization is often recommended for anilines to improve their chromatographic properties.[2][3] Anilines contain an active amine (-NH2) group that can cause peak tailing due to interaction with active sites in the GC system. Derivatization, such as acylation or silylation, blocks this active site, resulting in more symmetrical peaks, improved volatility, and better sensitivity.[2][3] The choice to derivatize depends on the required sensitivity and the performance of your specific GC system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem 1: Poor Sensitivity or No Peak Detected for 4-chloroaniline-d4
| Possible Cause | Troubleshooting Steps |
| Concentration Too Low | Prepare a higher concentration standard of 4-chloroaniline-d4 and inject it directly to confirm instrument response. Increase the spiking concentration in your samples. |
| System Contamination | Perform inlet maintenance, including replacing the liner, septum, and O-ring. Trim 10-20 cm from the front of the GC column to remove non-volatile residues. |
| Improper GC-MS Parameters | Verify that the MS is set to monitor the correct ions for 4-chloroaniline-d4 (m/z 131, 133). Check the injector temperature (typically 250°C) and oven program to ensure they are suitable for aniline analysis. |
| Degradation of Standard | Prepare a fresh stock solution of 4-chloroaniline-d4. Ensure proper storage conditions (e.g., refrigerated, protected from light). |
| Leaks in the System | Use an electronic leak detector to check for leaks at the injection port, column fittings, and MS interface. |
Problem 2: Tailing Peak Shape for 4-chloroaniline-d4
| Possible Cause | Troubleshooting Steps |
| Active Sites in the System | Inlet: Use a deactivated or ultra-inert inlet liner. Column: The GC column may be contaminated or degraded. Trim the front of the column or replace it if necessary. Consider using a column specifically designed for analyzing basic compounds. |
| No Derivatization | If not already doing so, consider derivatizing the sample to block the active amine group. Acylation with reagents like trifluoroacetic anhydride (TFAA) is common. |
| Improper Column Installation | Re-install the column, ensuring a clean, square cut and the correct insertion depth into both the inlet and the detector. An incorrect position can create dead volume and cause peak tailing. |
| Solvent/Analyte Mismatch | Ensure the injection solvent is compatible with the GC stationary phase. A polarity mismatch can cause peak distortion. |
Problem 3: Inconsistent or Non-Reproducible Peak Areas
| Possible Cause | Troubleshooting Steps |
| Injection Issues | If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check the syringe for air bubbles or partial blockages; wash or replace the syringe if needed. |
| Matrix Effects | Co-extracted compounds from the sample matrix can enhance or suppress the ionization of 4-chloroaniline-d4. To mitigate this, improve sample cleanup procedures or use matrix-matched calibration standards. Matrix-induced enhancement can occur when matrix components cover active sites in the GC inlet, improving analyte transfer. |
| Inlet Discrimination | Ensure the injection port temperature is high enough to vaporize the sample and solvent effectively. A temperature that is too low can cause higher boiling point compounds to be transferred less efficiently. |
| ISTD Not Fully Equilibrated | Ensure the internal standard is added early in the sample preparation process and is thoroughly mixed to allow it to equilibrate with the sample matrix before extraction. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh approximately 10 mg of 4-chloroaniline-d4 neat material.
-
Dissolve in a suitable solvent (e.g., methanol, methylene chloride) in a 10 mL Class A volumetric flask.
-
Fill to the mark, cap, and invert several times to ensure complete dissolution.
-
Store in an amber vial at ≤ 4°C.
-
-
Working Standard Solution (e.g., 10 mg/L):
-
Pipette 100 µL of the 1000 mg/L primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the same solvent.
-
This working solution can be used to spike samples and prepare calibration standards.
-
Protocol 2: Sample and Calibration Standard Preparation (Internal Standard Method)
-
Sample Preparation:
-
To 1 mL of your sample (e.g., extracted biological fluid, environmental water sample), add a specific volume (e.g., 10 µL) of the 10 mg/L 4-chloroaniline-d4 working solution. This results in a final ISTD concentration of 100 µg/L.
-
Vortex thoroughly.
-
Proceed with any required extraction or derivatization steps.
-
-
Calibration Standards:
-
Prepare a series of calibration standards for the non-deuterated 4-chloroaniline (e.g., 10, 25, 50, 100, 200 µg/L) in a clean matrix (e.g., solvent or blank matrix extract).
-
Spike each calibration standard with the same amount of 4-chloroaniline-d4 working solution as the samples (e.g., 10 µL of 10 mg/L solution).
-
Process the calibration standards using the same procedure as the unknown samples.
-
Protocol 3: Suggested GC-MS Method Parameters
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| GC System | Agilent GC with 5977 MS or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (hold for 0.5-1.0 min) |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | 60°C (hold 1 min), ramp at 10°C/min to 300°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C (EI) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 4-chloroaniline-d4 (ISTD): m/z 131 (Quant), 133 (Qual) 4-chloroaniline (Analyte): m/z 127 (Quant), 129, 92 (Qual) |
Visualizations
Caption: Workflow for quantitative analysis using an internal standard (ISTD).
Caption: Decision tree for troubleshooting peak tailing issues.
References
Technical Support Center: Preventing H/D Back-Exchange in Deuterated Amine Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H/D) back-exchange in deuterated amine standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern for my deuterated amine standards?
H/D back-exchange is a chemical process where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment.[1][2] This is particularly problematic for deuterated amines because the deuterium atoms on the nitrogen atom (-ND₂) or adjacent carbons can be labile (easily exchanged).[2] This exchange compromises the isotopic purity of your standard, which can lead to inaccurate quantification in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).[3][4]
Q2: Which deuterium labels on an amine are most susceptible to back-exchange?
Deuterium atoms attached to heteroatoms, such as nitrogen in an amine group (-NH-D), are highly susceptible to exchange with protons from protic solvents like water or methanol. Deuteriums on carbon atoms adjacent to the amine group can also be at risk of exchange, though generally to a lesser extent. It is crucial to choose standards where deuterium is placed in stable, non-exchangeable positions whenever possible.
Q3: What are the primary factors that promote H/D back-exchange?
The main factors that accelerate H/D back-exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are a direct source of hydrogen that can replace the deuterium on your standard.
-
pH of the Solution: Both acidic and basic conditions can catalyze the exchange. The rate of exchange is minimized at a pH of approximately 2.5.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.
Q4: What are the best storage conditions for my deuterated amine standards?
To ensure the long-term stability of your deuterated amine standards, they should be stored in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), and at low temperatures, such as -20°C or -80°C. It is recommended to use aprotic solvents for preparing stock solutions. If the standard is a solid, storing it in a desiccator at low temperatures is ideal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Deuterium Signal/Isotopic Purity in LC-MS Analysis | H/D back-exchange during sample preparation or analysis. | - Use aprotic solvents (e.g., acetonitrile) for sample dilution.- If an aqueous mobile phase is necessary, acidify it to a pH of ~2.5 with formic acid.- Minimize the time the sample spends in protic solvents.- Use a chilled autosampler and column compartment (ideally at or below 0°C). |
| Inconsistent or Drifting Analyte/Internal Standard Response Ratio | Ongoing H/D back-exchange in the autosampler. | - Perform an autosampler stability study by injecting the same sample over an extended period to monitor for changes in the response ratio.- If instability is observed, switch to a more stable deuterated standard (e.g., with deuterium on a carbon backbone) or further optimize the mobile phase pH and temperature. |
| Appearance of Unlabeled Analyte Peak in a Blank Matrix Spiked with the Deuterated Standard | Significant back-exchange is occurring, converting the deuterated standard into the unlabeled analyte. | - Re-evaluate the entire workflow for sources of protons and high temperature.- Confirm the isotopic purity of the standard as received.- Consider using a standard with deuterium labels on more stable positions. |
Data Presentation
The following table provides an illustrative summary of the expected relative stability of a deuterated amine standard under various conditions. The percentage of deuterium retention is a qualitative representation to demonstrate trends, and actual values will vary depending on the specific molecule, position of the label, and experimental duration.
| Condition | Solvent | pH | Temperature | Expected Deuterium Retention (Illustrative) |
| Optimal | Acetonitrile | N/A (Aprotic) | -20°C | >99% |
| Good | Acetonitrile | N/A (Aprotic) | 4°C | >98% |
| Fair | Water/Acetonitrile (50:50) | 2.5 | 4°C | 90-95% |
| Poor | Water/Methanol (50:50) | 7.0 | 25°C | <80% |
| Very Poor | Water | 8.5 | 40°C | <60% |
Disclaimer: The values in this table are for illustrative purposes to demonstrate the general principles of deuterated standard stability and are not based on specific experimental data for a single compound.
Experimental Protocols
Protocol: Assessment of Deuterated Amine Standard Stability in a Given Solvent
This protocol outlines a general procedure to evaluate the stability of a deuterated amine standard under specific solvent and temperature conditions.
1. Materials:
- Deuterated amine standard
- High-purity solvents (e.g., acetonitrile, methanol, water)
- LC-MS grade formic acid
- Autosampler vials
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of the deuterated amine standard in an aprotic solvent (e.g., acetonitrile) at a known concentration.
- Prepare test solutions by diluting the stock solution into the solvent systems you wish to evaluate (e.g., mobile phase A, mobile phase B, water at pH 7, etc.).
- Transfer aliquots of each test solution into separate autosampler vials.
- Place one set of vials in the autosampler at the intended analytical temperature (e.g., 4°C).
- Store another set of vials under different conditions for comparison (e.g., room temperature).
- Inject and analyze a sample from each vial immediately after preparation (t=0).
- Continue to inject and analyze samples from each vial at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
- Monitor the peak area of the deuterated standard and look for the appearance or increase in the peak area of the corresponding unlabeled analyte.
3. Data Analysis:
- Plot the peak area of the deuterated standard versus time for each condition. A significant decrease in peak area indicates degradation or back-exchange.
- Calculate the percentage of back-exchange at each time point by comparing the peak area of the newly formed unlabeled analyte to the initial peak area of the deuterated standard.
Mandatory Visualization
Caption: Mechanism of H/D back-exchange on a primary amine in the presence of water.
Caption: Recommended workflow for handling deuterated amine standards to minimize back-exchange.
References
Addressing co-elution issues with 4-chloroaniline-d4 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution issues with 4-chloroaniline-d4 during HPLC analysis.
Troubleshooting Guides
Co-elution of 4-chloroaniline-d4 with its unlabeled counterpart or other matrix components can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Co-elution of 4-chloroaniline-d4 and 4-chloroaniline
A common challenge when using a deuterated internal standard is the potential for chromatographic separation from the unlabeled analyte. This is known as the deuterium isotope effect, where deuterated compounds may elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography.[1][2]
This protocol details a method to enhance the resolution between 4-chloroaniline-d4 and 4-chloroaniline.
Objective: To achieve baseline separation or controlled co-elution of 4-chloroaniline-d4 and 4-chloroaniline.
Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
4-chloroaniline and 4-chloroaniline-d4 standards
Procedure:
-
Initial Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[3]
-
Column and Temperature: Use a C18 column and maintain a constant temperature, for example, 25°C.[4]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[4]
-
Injection: Inject a mixture of 4-chloroaniline and 4-chloroaniline-d4.
-
Detection: Monitor the elution profile using a UV detector at 239 nm or an MS detector.
-
Evaluation: Assess the peak shape and resolution between the two compounds.
-
Optimization: If co-elution is observed, systematically adjust the following parameters one at a time:
-
Decrease Organic Solvent Percentage: Reduce the acetonitrile concentration in the mobile phase in small increments (e.g., 2-5%). This will increase retention times and may improve separation.
-
Change Organic Modifier: Substitute acetonitrile with methanol. Different organic solvents can alter the selectivity of the separation.
-
Adjust pH: Modify the pH of the mobile phase by adjusting the concentration of formic or phosphoric acid. This can alter the ionization state of the analytes and influence their interaction with the stationary phase.
-
Lower the Temperature: Decrease the column temperature in increments of 5°C. Lower temperatures can enhance separation by increasing retention.
-
Data Presentation: Expected Retention Times and Resolution
The following table provides an example of how changes in mobile phase composition can affect the separation of chloroaniline isomers, which have similar chromatographic behavior to the analyte and its deuterated standard.
| Compound | Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid, pH 3.0) | Retention Time (min) | Resolution (Rs) |
| 4-Chloroaniline | 30:70 | 12.7 | - |
| 3-Chloroaniline | 30:70 | 18.6 | 12.3 |
| 2-Chloroaniline | 30:70 | 22.7 | 7.7 |
Data adapted from a USP method for chloroaniline related substances analysis.
Troubleshooting Workflow for Analyte/Internal Standard Co-elution
Caption: Troubleshooting workflow for addressing co-elution of an analyte and its deuterated internal standard.
Issue 2: Co-elution with Matrix Components
Interference from endogenous matrix components can lead to ion suppression or enhancement in MS detection, or overlapping peaks in UV detection, affecting the quantification of 4-chloroaniline-d4.
Objective: To remove interfering matrix components prior to HPLC analysis.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Sample matrix (e.g., plasma, urine, environmental water sample)
-
Methanol, acetonitrile, water (HPLC grade)
-
Ammonium hydroxide, formic acid (for pH adjustment)
-
Vortex mixer, centrifuge, nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
For biological fluids, perform protein precipitation by adding acetonitrile (1:3 sample to solvent ratio), vortexing, and centrifuging. Collect the supernatant.
-
For water samples, adjust the pH to >7 to ensure 4-chloroaniline is in its neutral form.
-
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the 4-chloroaniline-d4 and any unlabeled 4-chloroaniline with a stronger organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Analysis: Inject the cleaned-up sample into the HPLC system.
Data Presentation: Impact of Sample Cleanup on Signal Intensity
| Sample | 4-chloroaniline-d4 Peak Area (Arbitrary Units) | Signal Suppression/Enhancement |
| Standard in Solvent | 1,200,000 | - |
| Spiked Plasma (Crude) | 750,000 | 37.5% Suppression |
| Spiked Plasma (SPE Cleanup) | 1,150,000 | 4.2% Suppression |
Logical Relationship for Matrix Effect Mitigation
Caption: Logical workflow for mitigating matrix effects in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: My 4-chloroaniline-d4 peak is appearing slightly before the unlabeled 4-chloroaniline peak. Is this normal?
A1: Yes, this is a well-known phenomenon called the kinetic or deuterium isotope effect. In reverse-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This small difference in retention time is generally acceptable as long as it is consistent and does not lead to differential matrix effects.
Q2: How can I confirm that a peak co-eluting with 4-chloroaniline-d4 is an interference and not the analyte itself?
A2: If you are using a mass spectrometer, you can check the mass-to-charge ratio (m/z) of the peak. 4-chloroaniline-d4 will have a higher m/z than unlabeled 4-chloroaniline. If you are using a UV detector, you can try to alter the chromatographic conditions (e.g., mobile phase composition, column type) to see if the peaks separate. Additionally, analyzing a blank matrix sample can help identify endogenous interferences.
Q3: Can I use a different deuterated compound as an internal standard if I have co-elution issues with 4-chloroaniline-d4?
A3: It is possible, but the ideal internal standard should be structurally and chemically similar to the analyte to mimic its behavior during sample preparation and analysis. Before switching, it is recommended to first try optimizing your current method to resolve the co-elution. If you do switch, the new internal standard must be thoroughly validated.
Q4: What are the most likely compounds to co-elute with 4-chloroaniline-d4?
A4: The most common co-eluents are the unlabeled 4-chloroaniline and its positional isomers, 2-chloroaniline and 3-chloroaniline. In complex matrices, other structurally similar compounds or degradation products from other chemicals (e.g., chlorhexidine) could also potentially co-elute.
Q5: How does mobile phase pH affect the retention of 4-chloroaniline-d4?
A5: 4-chloroaniline is a weak base. Adjusting the mobile phase pH can change its degree of ionization. At a lower pH (e.g., 3.0), it will be more protonated and may have different interactions with the stationary phase compared to a higher pH. This can be a powerful tool to alter selectivity and resolve co-eluting peaks.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 4. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated internal standards to improve signal-to-noise ratios in analytical experiments, particularly in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it considered the "gold standard" in quantitative analysis?
A: A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are considered the "gold standard," especially in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, because their chemical and physical properties are nearly identical to the analyte.[2][3] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process and leading to more accurate and precise quantification.[1]
Q2: How do deuterated internal standards improve the signal-to-noise ratio (S/N)?
A: Deuterated internal standards primarily improve the signal-to-noise ratio by compensating for matrix effects.[4] Matrix effects, caused by co-eluting components from the sample matrix (e.g., plasma, urine), can suppress or enhance the ionization of the target analyte, leading to inconsistent and inaccurate signal detection. Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, thus normalizing the analyte's signal and reducing the impact of matrix-induced noise.
Q3: What are the key advantages of using a deuterated internal standard over a structural analog?
A: The primary advantage is the superior ability of deuterated standards to compensate for matrix effects due to their near-identical chemical nature and co-elution with the analyte. Structural analogs may have different retention times and be affected differently by the matrix, which can compromise data quality. Studies have shown that methods employing deuterated standards exhibit significantly better accuracy and precision. For instance, in the analysis of the immunosuppressant drug sirolimus, a deuterated internal standard resulted in a lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog (CV of 7.6%-9.7%).
Q4: Can deuterated internal standards completely eliminate analytical issues?
A: While highly effective, deuterated internal standards may not resolve all analytical challenges. Issues such as poor purity of the standard, isotopic instability (H/D exchange), and the "isotope effect" can still arise. The isotope effect can cause a slight chromatographic shift between the analyte and the deuterated standard, potentially leading to differential matrix effects if they elute into regions with varying degrees of ion suppression.
Q5: What should I consider when selecting or synthesizing a deuterated internal standard?
A: Key considerations include:
-
Isotopic Purity: The standard should have a high degree of deuteration and be free from the unlabeled analyte to avoid contributing to the analyte's signal.
-
Chemical Purity: The standard should be free from other chemical impurities that could cause interfering peaks.
-
Stability of Deuterium Labels: Deuterium atoms should be placed on stable, non-exchangeable positions (e.g., aromatic rings) to prevent H/D exchange with the solvent.
-
Degree of Deuteration: A sufficient number of deuterium atoms should be incorporated to ensure a clear mass shift from the analyte and to minimize isotopic overlap.
Troubleshooting Guides
Guide 1: Low Signal Intensity or Poor Reproducibility
Problem: I am observing low signal intensity for my analyte and/or poor reproducibility of the analyte/internal standard area ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Confirm Ion Suppression: Perform a post-extraction addition experiment. Analyze two sets of samples: Set A with the deuterated standard in a clean solvent, and Set B with the standard spiked into an extracted blank matrix. A significantly lower peak area in Set B indicates ion suppression. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to separate the analyte and internal standard from interfering matrix components. 3. Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove matrix components. 4. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components. |
| Isotopic Instability (H/D Exchange) | 1. Evaluate Labeling Position: Use standards with deuterium on stable positions (e.g., aromatic rings) and avoid labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. 2. Control Sample pH and Temperature: Store and process samples at a stable pH and lower temperatures to minimize the potential for exchange. |
| Poor Purity of Internal Standard | 1. Verify Certificate of Analysis (CoA): Check the CoA for chemical and isotopic purity. 2. Analyze the IS Solution Alone: Inject the deuterated internal standard solution without the analyte to check for interfering peaks. 3. Quantify Isotopic Contribution: Analyze a blank sample spiked only with the internal standard to assess the contribution of the unlabeled analyte impurity. This can be subtracted from the sample results. |
Guide 2: Analyte and Deuterated Internal Standard Do Not Co-elute
Problem: My analyte and deuterated internal standard are showing different retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | 1. Modify Chromatographic Conditions: - Gradient: Use a shallower gradient to improve resolution. - Temperature: Adjust the column temperature to alter selectivity. - Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or pH. 2. Change Column Chemistry: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to minimize the isotope effect. |
| Column Degradation | 1. Replace Column: A contaminated or degraded column can affect separation. Replace it with a new column of the same type. 2. Implement Column Washing: Use a robust column washing protocol between runs to prevent contamination buildup. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a quick and simple method for removing most proteins from a plasma sample.
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis, avoiding the protein pellet.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup for complex matrices like urine, reducing matrix effects.
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (specific to the analyte)
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex.
-
Conditioning: Place the SPE cartridges on the vacuum manifold and pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The use of deuterated internal standards significantly enhances the precision and accuracy of quantitative analyses.
Table 1: Comparison of Precision Using Deuterated vs. Structural Analog Internal Standards for Sirolimus Analysis
| Internal Standard Type | Interpatient Assay Imprecision (CV %) |
| Deuterated (SIR-d3) | 2.7% - 5.7% |
| Structural Analog (DMR) | 7.6% - 9.7% |
Table 2: Impact of Internal Standard Choice on Accuracy and Precision for Kahalalide F Quantification
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Deuterated | 100.3 | 7.6 |
| Structural Analog | 96.8 | 8.6 |
Visualizations
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: A troubleshooting decision tree for common issues encountered with deuterated internal standards.
References
Technical Support Center: Kinetic Isotope Effect of Deuterated Aromatic Amines in Metabolism Studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with deuterated aromatic amines in metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant for deuterated aromatic amines?
A1: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. In the context of deuterated aromatic amines, a hydrogen atom (H) is replaced by its heavier isotope, deuterium (D). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it.[1] This difference can lead to a slower metabolic rate if the C-H bond cleavage is the rate-determining step in the metabolism of the aromatic amine.[1] This is particularly relevant for drug development, as deuteration can be used to improve the pharmacokinetic profile of a drug by reducing its rate of metabolism.[2]
Q2: What are the primary metabolic pathways for aromatic amines and how does deuteration affect them?
A2: The two primary metabolic pathways for aromatic amines, primarily mediated by Cytochrome P450 (CYP) enzymes, are N-dealkylation and aromatic hydroxylation.
-
N-dealkylation: This involves the removal of an alkyl group from the nitrogen atom. The mechanism is thought to proceed through an initial one-electron abstraction from the nitrogen, followed by proton transfer.[3] Deuteration of the N-alkyl group can lead to a significant KIE if the C-H bond cleavage is rate-limiting.
-
Aromatic Hydroxylation: This involves the addition of a hydroxyl group to the aromatic ring. This often proceeds through the formation of an arene oxide intermediate.[4] Generally, aromatic hydroxylation exhibits low KIEs because the C-H bond is not broken in the initial, often rate-determining, oxidation step.
Deuteration can also lead to "metabolic switching," where a slowdown in one metabolic pathway due to the KIE can cause the drug to be metabolized through an alternative pathway. This can be either beneficial, by avoiding the formation of a toxic metabolite, or detrimental.
Q3: What are typical KIE values observed for the metabolism of deuterated aromatic amines?
A3: The magnitude of the KIE can vary significantly depending on the specific reaction, the enzyme involved, and the experimental conditions. For Cytochrome P450-mediated reactions, observed KIEs for N-dealkylation are often low (typically ≤ 2). However, larger KIEs have been reported. For instance, in the N-demethylation of enzalutamide, in vitro KIE (kH/kD) values ranging from 3.14 to 11.8 were observed based on metabolite formation, although the in vivo effect was closer to 1.5-1.7. Large primary KIEs, with values around 9-10, have been observed in benzylic hydroxylation reactions, suggesting a significant contribution from quantum tunneling.
Troubleshooting Guides
Issue 1: Inconsistent KIE values between experiments.
| Possible Cause | Troubleshooting Steps |
| Variations in Incubation Conditions | Ensure precise and consistent control of temperature, pH, and incubation time. Small variations can significantly impact enzyme activity and, consequently, the KIE. |
| Inaccurate Substrate/Cofactor Concentrations | Use freshly prepared, high-purity substrates and cofactors (e.g., NADPH). Verify concentrations using appropriate analytical methods before each experiment. |
| Microsome Viability and Concentration | Use a consistent source and batch of liver microsomes. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. Determine the protein concentration of the microsomal preparation accurately. |
| Organic Solvent Concentration | Keep the final concentration of organic solvents (e.g., DMSO, acetonitrile) used to dissolve the test compounds low (typically <1%) as they can inhibit CYP enzyme activity. |
Issue 2: Observed KIE is smaller than theoretically expected.
| Possible Cause | Troubleshooting Steps |
| C-H Bond Cleavage is Not Fully Rate-Limiting | The overall reaction rate may be limited by other steps in the catalytic cycle, such as substrate binding, product release, or cofactor regeneration. This "masking" of the intrinsic KIE is common in enzyme kinetics. |
| Metabolic Switching | Deuteration at one site may slow metabolism there, but the compound is then rapidly metabolized at an alternative, non-deuterated site. Analyze for a full range of potential metabolites to identify any shifts in metabolic pathways. |
| Experimental Design | An intermolecular KIE experiment (comparing rates of deuterated and non-deuterated substrates in separate incubations) can be masked by other rate-limiting steps. An intramolecular KIE experiment (using a substrate with both H and D at metabolically active sites) can sometimes provide a better estimate of the intrinsic KIE. |
Issue 3: Challenges in LC-MS Analysis of Deuterated and Non-deuterated Analytes.
| Possible Cause | Troubleshooting Steps |
| Poor Chromatographic Resolution | Optimize the LC gradient, column chemistry (e.g., biphenyl columns can be effective for aromatic amines), and mobile phase composition to achieve baseline separation of the parent compound and its metabolites. |
| Matrix Effects | Matrix components from the biological sample (e.g., liver microsomes) can suppress or enhance the ionization of the analytes, leading to inaccurate quantification. Use a stable isotope-labeled internal standard for each analyte if possible. Perform a thorough sample clean-up (e.g., protein precipitation followed by solid-phase extraction). |
| In-source Fragmentation or Transformation | Conjugated metabolites can break down in the mass spectrometer's ion source, leading to an overestimation of the parent drug or primary metabolite. Optimize source conditions (e.g., temperature, voltages) to minimize fragmentation. Ensure adequate chromatographic separation from interfering metabolites. |
| Contamination | High background noise or ghost peaks can interfere with the detection of low-level metabolites. Use high-purity LC-MS grade solvents and reagents. Regularly clean the ion source. |
Quantitative Data
The following tables summarize representative KIE values for the metabolism of deuterated aromatic compounds.
Table 1: Kinetic Isotope Effects in N-Dealkylation of Aromatic Amines
| Compound | Enzyme System | kH/kD | Comments |
| Enzalutamide (N-methyl deuteration) | Human Liver Microsomes | ~2.0 (parent depletion) | KIE values were higher (3.14–11.8) when based on metabolite formation, suggesting these may overestimate the in vivo effect. |
| Enzalutamide (N-methyl deuteration) | Rat Liver Microsomes | ~2.0 (parent depletion) | Similar to human liver microsomes, indicating the KIE is conserved across these species. |
| Morphine (N-methyl deuteration) | Rat Liver Microsomes | >1 | One of the earliest examples of using deuteration to slow drug metabolism. |
Table 2: Kinetic Isotope Effects in Hydroxylation of Aromatic Compounds
| Compound | Enzyme System | Primary KIE (P) | Secondary KIE (S) |
| Deuterated Toluene Analogue | CYP119 Compound I | 9.8 | 1.07 |
| Deuterated Toluene Analogue | CYP2B4 Compound I | 8.9 | 1.05 |
| [4-²H]-phenylalanine | Phenylalanine Hydroxylase | 5.1 (tautomerization step) | - |
| 4-methylphenylalanine | Phenylalanine Hydroxylase | 10 ± 1 (benzylic hydroxylation) | - |
Experimental Protocols
Protocol 1: In Vitro Metabolism of a Deuterated Aromatic Amine using Human Liver Microsomes
This protocol outlines a typical non-competitive KIE experiment.
Materials:
-
Pooled human liver microsomes (HLM)
-
Deuterated and non-deuterated aromatic amine test compounds
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution
-
Internal standard for LC-MS analysis
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Incubator/shaking water bath set to 37°C
-
Centrifuge
Procedure:
-
Preparation:
-
Thaw the human liver microsomes on ice.
-
Prepare stock solutions of the deuterated and non-deuterated test compounds in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare the NADPH regenerating system or NADPH stock solution.
-
-
Incubation Setup (for each compound and time point):
-
In a microcentrifuge tube, add the following in order:
-
183 µL of 100 mM phosphate buffer (pH 7.4)
-
2 µL of 100x test article stock solution
-
5 µL of 20 mg/mL microsomes
-
-
Prepare parallel incubations for the deuterated and non-deuterated compounds.
-
Include control incubations:
-
"No NADPH" control (replace NADPH solution with buffer) to check for non-enzymatic degradation.
-
"Time zero" control (quench the reaction immediately after adding all components).
-
-
-
Pre-incubation:
-
Vortex the tubes gently and pre-incubate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH solution.
-
-
Incubation:
-
Incubate the reactions at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure initial rate conditions (less than 20% substrate turnover).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge at >3000 rpm for 10-15 minutes to pellet the proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound and the formation of metabolites over time for both the deuterated and non-deuterated substrates.
-
-
Data Analysis:
-
Calculate the rates of metabolism (kH and kD) from the linear portion of the substrate depletion or metabolite formation curves.
-
The KIE is calculated as the ratio of the rates: KIE = kH / kD .
-
Protocol 2: LC-MS/MS Analysis of Aromatic Amine Metabolites
This is a general method; specific parameters must be optimized for each analyte.
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions:
-
Column: A C18 or Biphenyl column is often suitable (e.g., 100 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Determine the precursor ion ([M+H]+) and a stable product ion for the parent compound, its deuterated analog, and expected metabolites.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximal signal intensity of the analytes.
Visualizations
// Node styles P450_Fe3 [label="P450 (Fe³⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Complex [label="P450 (Fe³⁺) + Substrate (R-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduced_Complex [label="P450 (Fe²⁺) + R-H", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen_Complex [label="P450 (Fe²⁺)-O₂ + R-H", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxo_Complex [label="P450 (Fe³⁺)-O₂²⁻ + R-H", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_I [label="Compound I\n[P450 (Fe⁴⁺=O)]⁺ + R-H", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical_Complex [label="[P450 (Fe⁴⁺-OH) + R•]", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Complex [label="P450 (Fe³⁺) + Product (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge styles P450_Fe3 -> Substrate_Complex [label="Substrate (R-H) binds", color="#4285F4"]; Substrate_Complex -> Reduced_Complex [label="e⁻ from NADPH", color="#34A853"]; Reduced_Complex -> Oxygen_Complex [label="O₂ binds", color="#4285F4"]; Oxygen_Complex -> Peroxo_Complex [label="e⁻ from NADPH", color="#34A853"]; Peroxo_Complex -> Compound_I [label="+2H⁺, -H₂O", color="#4285F4"]; Compound_I -> Radical_Complex [label="H• abstraction\n(Rate-limiting step for KIE)", color="#EA4335"]; Radical_Complex -> Product_Complex [label="Oxygen Rebound", color="#FBBC05"]; Product_Complex -> P450_Fe3 [label="Product (R-OH) dissociates", color="#4285F4"]; } Caption: Cytochrome P450 Catalytic Cycle for Hydroxylation.
// Node styles start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Microsomes, Substrates (H/D), and Cofactors", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_H [label="Incubate Non-deuterated\nSubstrate (H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_D [label="Incubate Deuterated\nSubstrate (D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench Reaction & Process Samples", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; calc_rates [label="Calculate Reaction Rates (kH and kD)", fillcolor="#F1F3F4", fontcolor="#202124"]; calc_kie [label="Calculate KIE = kH / kD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prep [color="#5F6368"]; prep -> incubate_H [color="#5F6368"]; prep -> incubate_D [color="#5F6368"]; incubate_H -> quench [label="Time points", color="#5F6368"]; incubate_D -> quench [label="Time points", color="#5F6368"]; quench -> analysis [color="#5F6368"]; analysis -> calc_rates [color="#5F6368"]; calc_rates -> calc_kie [color="#5F6368"]; calc_kie -> end [color="#5F6368"]; } Caption: Workflow for a Non-Competitive KIE Experiment.
// Node styles substrate [label="Tertiary Aromatic Amine\n(Ar-N(R)-CH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; set_path [label="Single Electron Transfer (SET)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hat_path [label="Hydrogen Atom Transfer (HAT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; radical_cation [label="Amine Radical Cation", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_amino_radical [label="α-Amino Radical", fillcolor="#FBBC05", fontcolor="#202124"]; iminium_ion [label="Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; products [label="Secondary Amine (Ar-NH-R)\n+ Formaldehyde (HCHO)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges substrate -> set_path [color="#5F6368"]; substrate -> hat_path [color="#5F6368"]; set_path -> radical_cation [label="-e⁻", color="#5F6368"]; radical_cation -> iminium_ion [label="-H⁺", color="#5F6368"]; hat_path -> alpha_amino_radical [label="-H•", color="#5F6368"]; alpha_amino_radical -> iminium_ion [label="-e⁻", color="#5F6368"]; iminium_ion -> hydrolysis [color="#5F6368"]; hydrolysis -> products [color="#5F6368"]; } Caption: Competing Mechanisms in CYP-mediated N-Dealkylation.
References
- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Minimizing Ionization Suppression with 4-chloroaniline-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-chloroaniline-d4 as an internal standard to mitigate ionization suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ionization suppression and why is it a concern in LC-MS/MS analysis?
Ionization suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a reduced signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" consists of all components in a sample apart from the analyte of interest, such as salts, proteins, lipids, and other endogenous compounds.[1] Ion suppression typically occurs within the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can inhibit the analyte's ability to form gas-phase ions.
Q2: How does 4-chloroaniline-d4 help in minimizing ionization suppression?
A deuterated internal standard (IS) like 4-chloroaniline-d4 is chemically almost identical to the analyte, 4-chloroaniline. The primary role of the deuterated internal standard is to act as an internal reference to correct for variations that may occur during sample preparation and analysis. Ideally, the deuterated IS co-elutes with the analyte and experiences the same degree of ionization suppression. By adding a known quantity of 4-chloroaniline-d4 to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric measurement should remain constant, allowing for accurate quantification even in the presence of matrix effects.
Q3: Can I still get inaccurate results even when using 4-chloroaniline-d4?
Yes, inaccurate results are still possible. Ideally, a deuterated internal standard should co-elute with the analyte and undergo the same degree of ion suppression. However, a phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation occurs, the analyte and 4-chloroaniline-d4 may encounter different matrix components as they elute, leading to differential ion suppression and compromising the accuracy of the results.
Q4: What are the ideal characteristics of a deuterated internal standard like 4-chloroaniline-d4?
For reliable and accurate results, a deuterated internal standard should have high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. A sufficient number of deuterium atoms is necessary to ensure that the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the natural isotopic distribution of the analyte. For 4-chloroaniline-d4, the deuterium atoms are placed on stable, non-exchangeable positions on the aromatic ring, which is ideal.
Troubleshooting Guides
Issue 1: Poor accuracy and precision despite using 4-chloroaniline-d4.
Possible Cause: Differential ion suppression between 4-chloroaniline and 4-chloroaniline-d4 due to chromatographic separation.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of 4-chloroaniline and 4-chloroaniline-d4. A visible separation in their retention times is a strong indicator of a problem.
-
Optimize Chromatography: Adjust the chromatographic method to achieve better co-elution. This may involve:
-
Changing the column or mobile phase composition.
-
Adjusting the gradient profile.
-
Modifying the column temperature.
-
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually using a post-extraction spike analysis.
Issue 2: Low signal intensity for the 4-chloroaniline-d4 internal standard.
Possible Cause: The internal standard itself is experiencing significant ionization suppression.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify regions of ion suppression in your chromatogram. By determining if your peaks are eluting in a region of significant matrix effects, you can adjust your chromatographic method to move the elution to a "cleaner" part of the run.
-
Improve Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Analysis
This protocol allows for the quantification of ion suppression for both the analyte (4-chloroaniline) and the internal standard (4-chloroaniline-d4).
Methodology:
-
Prepare a standard solution: Create a solution of 4-chloroaniline and 4-chloroaniline-d4 in a clean solvent (e.g., mobile phase).
-
Prepare a blank matrix sample: Use a sample matrix (e.g., plasma, urine) that does not contain the analyte or internal standard and perform your standard sample preparation procedure.
-
Spike the extracted blank matrix: Add the same concentration of 4-chloroaniline and 4-chloroaniline-d4 as in the clean solvent standard to the extracted blank matrix.
-
Analyze and compare: Inject both the clean standard and the spiked matrix sample and compare the peak areas.
Data Interpretation:
| Scenario | Observation | Interpretation |
| No Matrix Effect | Peak area in spiked matrix ≈ Peak area in clean solvent | The matrix has a minimal effect on the signal. |
| Ion Suppression | Peak area in spiked matrix < Peak area in clean solvent | The matrix is suppressing the ionization of the compound. |
| Ion Enhancement | Peak area in spiked matrix > Peak area in clean solvent | The matrix is enhancing the ionization of the compound. |
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
Prepare an infusion solution: Create a solution of 4-chloroaniline and 4-chloroaniline-d4 in the mobile phase.
-
Set up the infusion: Use a syringe pump to deliver the infusion solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer ion source.
-
Achieve a stable baseline: Once a stable baseline signal is achieved for both the analyte and the internal standard, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal: Monitor the signal for both compounds throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for post-column infusion.
References
Technical Support Center: Stability of Benzen-2,3,5,6-d4-amine, 4-chloro- Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzen-2,3,5,6-d4-amine, 4-chloro- solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for solutions of Benzen-2,3,5,6-d4-amine, 4-chloro-?
A1: The main stability concerns for deuterated 4-chloroaniline solutions include:
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the benzene ring are generally stable, but the deuterium atoms on the amine group (-ND₂) are highly susceptible to exchange with hydrogen from protic solvents (e.g., water, methanol) or atmospheric moisture.[1][2] This can lead to a decrease in isotopic purity over time.[3]
-
Oxidative Degradation: Aromatic amines are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored degradation products.
-
pH Sensitivity: Storage in acidic or basic solutions should generally be avoided as it can catalyze H/D exchange and other degradation reactions.[4]
-
Light Sensitivity: Some aromatic amines are sensitive to UV light, which can catalyze degradation.[1]
Q2: What are the ideal storage conditions for solutions of Benzen-2,3,5,6-d4-amine, 4-chloro-?
A2: To ensure the stability of your Benzen-2,3,5,6-d4-amine, 4-chloro- solutions, the following storage conditions are recommended:
-
Solvent: Prepare solutions in aprotic, anhydrous solvents if possible. If a protic solvent must be used, consider one that is also deuterated (e.g., D₂O, methanol-d₄).
-
Temperature: Store solutions at low temperatures, typically 2-8°C or frozen at -20°C or -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and exposure to moisture.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q3: How can I monitor the stability and isotopic purity of my Benzen-2,3,5,6-d4-amine, 4-chloro- solution?
A3: The stability and isotopic purity of your solution can be monitored using the following analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method to assess isotopic purity by monitoring the mass-to-charge ratio (m/z) of the parent ion and its isotopologues. A decrease in the intensity of the fully deuterated peak and an increase in the intensity of lower mass peaks would indicate H/D exchange.
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC can be used to separate the parent compound from any degradation products. The peak area of the parent compound can be monitored over time to assess chemical stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of protons that have exchanged with deuterium atoms. The appearance of signals in the aromatic region where deuterium atoms should be would indicate H/D exchange.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Decrease in isotopic purity (loss of deuterium) observed by MS. | Hydrogen-Deuterium (H/D) exchange with protic solvents or atmospheric moisture. | - Prepare fresh solutions using anhydrous, aprotic solvents.- If protic solvents are necessary, use deuterated solvents.- Handle and store solutions under an inert atmosphere (e.g., nitrogen or argon).- Avoid acidic or basic conditions. |
| Appearance of new peaks in the HPLC chromatogram. | Chemical degradation of the compound. | - Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature.- Check the pH of the solution. Adjust to a neutral pH if possible.- Purge the solvent with an inert gas to remove dissolved oxygen. |
| Solution has developed a yellow or brown color. | Oxidation of the aromatic amine. | - Store the solution under an inert atmosphere to prevent exposure to oxygen.- Protect the solution from light.- Consider adding an antioxidant, but verify its compatibility with your experimental setup. |
| Inconsistent analytical results between different batches of the solution. | - Inconsistent isotopic purity of the starting material.- Variability in solution preparation and storage. | - Verify the isotopic purity of each new batch of the deuterated compound using MS.- Standardize the solution preparation and storage protocol. |
Illustrative Stability Data
The following table provides hypothetical stability data for a solution of Benzen-2,3,5,6-d4-amine, 4-chloro- in acetonitrile (1 mg/mL) under different storage conditions. This data is for illustrative purposes only and may not reflect actual experimental results.
| Storage Condition | Time Point | Purity by HPLC (%) | Isotopic Purity (D4, %) |
| 2-8°C, Protected from Light, Inert Atmosphere | 0 | 99.8 | 99.5 |
| 1 month | 99.7 | 99.4 | |
| 3 months | 99.5 | 99.4 | |
| 6 months | 99.2 | 99.3 | |
| Room Temperature, Exposed to Light and Air | 0 | 99.8 | 99.5 |
| 1 month | 95.2 | 99.0 | |
| 3 months | 88.7 | 98.5 | |
| 6 months | 75.4 | 97.8 | |
| -20°C, Protected from Light, Inert Atmosphere | 0 | 99.8 | 99.5 |
| 1 month | 99.8 | 99.5 | |
| 3 months | 99.7 | 99.5 | |
| 6 months | 99.6 | 99.4 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
-
Column Temperature: 30°C
Protocol 2: Mass Spectrometry for Isotopic Purity Assessment
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-200
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Analysis: Monitor the relative abundance of the ion corresponding to the fully deuterated compound (m/z 132.0) and the ions corresponding to the loss of one to four deuterium atoms.
Visualizations
Caption: Workflow for assessing the stability of deuterated compound solutions.
Caption: Potential degradation pathways for 4-chloro-2,3,5,6-d4-aniline.
References
Technical Support Center: Refining Analytical Methods for Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of complex biological matrices.
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results. The following section addresses common issues encountered during this crucial first step.
Frequently Asked Questions (FAQs):
Q: What is the best initial approach for sample preparation with a complex biological matrix like plasma or serum?
A: For many applications, a simple protein precipitation is a common starting point due to its speed and ease of use. However, while effective at removing the bulk of proteins, it may not eliminate other interfering substances like phospholipids, which can cause issues such as ion suppression in mass spectrometry.[1] For cleaner samples and more sensitive assays, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more suitable.
Q: My protein precipitation protocol with acetonitrile results in a "gummy" or gelatinous pellet that is difficult to separate from the supernatant. What can I do?
A: This issue often arises due to high lipid or protein content in the sample. Here are a few troubleshooting steps:
-
Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of cold organic solvent. A ratio of 3:1 or 4:1 (solvent to sample) is typical.[2]
-
Choice of Solvent: Acetonitrile generally produces a denser protein pellet compared to methanol.[2]
-
Precipitation Conditions: Vortex the sample and solvent mixture vigorously and allow it to precipitate at a low temperature (e.g., -20°C) for at least 20 minutes before centrifugation. This can significantly improve pellet formation.
Q: I'm observing significant ion suppression in my LC-MS/MS analysis of plasma samples. What is the likely cause and how can I mitigate it?
A: Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the analyte of interest, leading to a reduced signal.[1] In plasma and serum, phospholipids are a major cause of ion suppression. To mitigate this:
-
Optimize Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or use specialized phospholipid removal plates.
-
Chromatographic Separation: Modify your liquid chromatography method to separate the analyte from the phospholipid-rich region of the chromatogram.
-
Dilution: A simple dilution of the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.
Q: How does hemolysis affect my analytical results?
A: Hemolysis, the rupture of red blood cells, releases intracellular components into the serum or plasma, which can interfere with various assays.[3] The impact is analyte-dependent and can lead to either falsely elevated or decreased results. For instance, the release of intracellular enzymes will falsely increase their measured activity. Visual inspection for a pink or red tinge in the sample is a first indicator, but even low levels of hemolysis can have a significant impact on certain analytes. If hemolysis is suspected, it is best to request a new sample.
Data Presentation: Impact of Hemolysis on Clinical Chemistry Parameters
The following table summarizes the effect of different levels of hemolysis on various common clinical chemistry analytes. The interference is categorized by the hemolysis index (HI) or hemoglobin concentration.
| Analyte | Interference Detected at HI=(1+) (0.5-0.99 g/L Hb) | Interference Detected at HI=(2+) (1-1.99 g/L Hb) | Interference Detected at HI=(3+) (2-2.99 g/L Hb) | Interference Detected at HI=(4+) (3-4.99 g/L Hb) | Clinically Significant Difference Exceeded | No Interference Detected up to HI=(4+) |
| Alanine Aminotransferase (ALT) | ✓ | |||||
| alpha-Amylase | ✓ | |||||
| Alkaline Phosphatase (ALP) | ✓ | |||||
| Aspartate Aminotransferase (AST) | ✓ | at HI=(3+) | ||||
| Bilirubin (Total & Conjugated) | ✓ | at HI=(4+) | ||||
| Calcium | ✓ | |||||
| Chloride | ✓ | |||||
| Cholinesterase | ✓ | |||||
| Creatine Kinase (CK) | ✓ | |||||
| CK-MB | ✓ | at HI=(2+) | ||||
| Creatinine | ✓ | |||||
| C-Reactive Protein (CRP) | ✓ | |||||
| gamma-Glutamyltransferase (GGT) | ✓ | |||||
| Glucose | ✓ | |||||
| Iron | ✓ | |||||
| Lactate Dehydrogenase (LD) | ✓ | at HI=(1+) | ||||
| Magnesium | ✓ | |||||
| Phosphate | ✓ | |||||
| Potassium | ✓ | at HI=(3+) | ||||
| Sodium | ✓ | |||||
| Total Protein | ✓ | |||||
| Urea | ✓ | |||||
| Uric Acid | ✓ |
Data compiled from studies on Beckman Coulter AU480 analyzer.
Experimental Protocols
This protocol describes a standard procedure for the removal of proteins from plasma samples prior to analysis.
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample. This creates a 3:1 solvent-to-sample ratio.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Precipitation: Incubate the tube at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for subsequent analysis.
Chromatography
Chromatographic separation is a cornerstone of many analytical methods. This section addresses common issues related to chromatographic performance.
Frequently Asked Questions (FAQs):
Q: My chromatographic peaks are tailing. What are the common causes and solutions?
A: Peak tailing can be caused by several factors:
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or, if the problem persists, replace it.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Ensure the mobile phase pH is appropriate for your analyte to minimize these interactions.
-
Sample Solvent Mismatch: A mismatch between the sample solvent and the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.
Q: I am observing split peaks in my chromatogram. What could be the issue?
A: Split peaks are often indicative of a problem at the head of the column or in the sample introduction path.
-
Partially Blocked Frit: The inlet frit of the column may be partially blocked with particulate matter. Back-flushing the column can sometimes resolve this.
-
Column Void: A void may have formed at the head of the column. Replacing the column is the most reliable solution.
-
Injector Issues: Problems with the injector, such as a partially blocked needle or a worn rotor seal, can also lead to split peaks.
Immunoassays
Immunoassays are powerful tools for the quantification of biomolecules. However, they are susceptible to a range of interferences and errors.
Frequently Asked Questions (FAQs):
Q: I am observing high background in my ELISA. What are the common causes and how can I reduce it?
A: High background in an ELISA can obscure the signal from your analyte. Common causes include:
-
Insufficient Washing: Ensure that the washing steps are performed thoroughly to remove all unbound reagents.
-
Cross-reactivity: The antibodies may be cross-reacting with other molecules in the sample. Ensure the specificity of your antibodies.
-
Incorrect Reagent Concentrations: Using too high a concentration of the detection antibody or enzyme conjugate can lead to high background.
-
Substrate Issues: The substrate may be degrading or contaminated. Use fresh substrate for each assay.
Q: My sample readings are very low or undetectable in my immunoassay, but the standards are working correctly. What should I investigate?
A: This suggests a problem with the sample matrix or the analyte itself.
-
Matrix Effects: Components in the sample matrix may be interfering with the antibody-antigen binding. Try diluting the sample further in the assay buffer.
-
Analyte Degradation: The analyte may have degraded during sample collection, storage, or handling. Ensure proper sample handling and storage conditions.
-
Low Analyte Concentration: The concentration of the analyte in your sample may be below the detection limit of the assay. Consider a more sensitive assay or a method to concentrate the sample.
Experimental Protocols
This protocol provides a general workflow for a sandwich ELISA. Specific antibody concentrations and incubation times should be optimized for each new assay.
-
Plate Coating: Dilute the capture antibody to its optimal concentration in coating buffer. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Reading the Plate: Read the absorbance at 450 nm on a microplate reader.
Method Validation
Validating an analytical method is essential to ensure that it is reliable and fit for its intended purpose.
Frequently Asked Questions (FAQs):
Q: What are the key parameters that need to be assessed during bioanalytical method validation?
A: According to regulatory guidelines, such as those from the FDA, a full validation of a bioanalytical method should typically include the assessment of: selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.
Q: What are the typical acceptance criteria for accuracy and precision in a bioanalytical method validation?
A: For chromatographic assays, the within-run and between-run accuracy should be within ±15% of the nominal values for quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. The precision (coefficient of variation, CV) should not exceed 15% for QCs, and 20% for the LLOQ. For ligand-binding assays, the criteria are generally wider, with accuracy within ±20% (±25% for LLOQ and Upper Limit of Quantification, ULOQ) and precision not exceeding 20% (25% for LLOQ and ULOQ).
Data Presentation: FDA Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Assays)
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Selectivity | The response of interfering components should be less than 20% of the LLOQ for the analyte and 5% for the internal standard. |
| Calibration Curve | At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ). |
| Matrix Effect | The CV of the matrix factor across different lots of matrix should not be greater than 15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration. |
These criteria are based on the FDA's guidance for industry on bioanalytical method validation.
References
Validation & Comparative
The Analytical Edge: A Comparative Guide to the Validation of 4-Chloroaniline Analysis Using Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of 4-chloroaniline (4-CA) is critical, particularly as it is a known degradation product of the widely used antiseptic chlorhexidine and a potential genotoxic impurity. This guide provides an objective comparison of analytical methodologies, with a focus on the validation of a robust method utilizing 4-chloroaniline-d4 as an internal standard for isotope dilution mass spectrometry. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of the most suitable analytical strategy.
Method Performance: A Side-by-Side Comparison
The use of a stable isotope-labeled internal standard, such as 4-chloroaniline-d4, is the gold standard for quantitative analysis by mass spectrometry. It offers superior accuracy and precision by correcting for variations in sample preparation, injection volume, and matrix effects. Below is a comparative summary of typical performance data for the analysis of 4-chloroaniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotopic internal standard, versus alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | LC-MS/MS with 4-chloroaniline-d4 IS | GC-MS | HPLC-UV |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 85-115% | 80-120% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | 0.1 ng/mL[1] | 1-10 ng/mL | 10-50 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.3 ng/mL[1] | 5-25 ng/mL | 50-100 ng/mL[2] |
| Specificity | High (based on mass-to-charge ratio) | High (based on mass spectrum) | Moderate (potential for co-eluting interferences) |
| Throughput | High | Moderate | High |
| Derivatization Required | No | Sometimes | No |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation.
LC-MS/MS with 4-chloroaniline-d4 Internal Standard
This method is highly sensitive and specific, making it ideal for trace-level quantification of 4-chloroaniline in complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-chloroaniline: 128.0 -> 93.0 (Quantifier), 128.0 -> 65.0 (Qualifier).
-
4-chloroaniline-d4: 132.0 -> 97.0.
-
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Sample Preparation:
-
To 1 mL of sample, add 10 µL of 4-chloroaniline-d4 internal standard solution (concentration will depend on the expected analyte concentration).
-
Perform a liquid-liquid extraction with 2 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Alternative Method 1: GC-MS
This is a well-established method for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Sample Preparation:
-
Perform a liquid-liquid extraction as described for the LC-MS/MS method.
-
(Optional) Derivatize with a suitable agent (e.g., trifluoroacetic anhydride) to improve volatility and peak shape if necessary.
-
Inject into the GC-MS system.
Alternative Method 2: HPLC-UV
A more accessible and cost-effective method, suitable for higher concentration levels of 4-chloroaniline.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
Sample Preparation:
-
Sample preparation may be simpler, potentially involving only dilution and filtration if the matrix is not complex and the analyte concentration is sufficiently high. For more complex matrices, the extraction procedure described for LC-MS/MS can be used.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the analytical workflow and the key toxicological pathways of 4-chloroaniline.
References
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison between deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection process for robust and reliable bioanalytical methods. Internal standards (IS) are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation and analysis.[1][2] The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible.[3]
The two most common types of internal standards employed are deuterated standards, a type of stable isotope-labeled standard (SIL-IS), and non-deuterated standards, which are typically structural analogs of the analyte.[1][4] Deuterated standards are widely considered the "gold standard" in quantitative mass spectrometry because their physical and chemical properties are nearly identical to the analyte, differing only in mass. This allows them to co-elute with the analyte and experience similar matrix effects and extraction recovery, providing more accurate and precise quantification.
Performance Under the Microscope: A Quantitative Comparison
A primary challenge in bioanalysis is the "matrix effect," where co-eluting components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because deuterated internal standards have nearly identical physicochemical properties and co-elute with the analyte, they are affected by the matrix in the same way, allowing for effective normalization. Non-deuterated standards, which are structurally similar but not identical, often have different retention times and ionization efficiencies, leading to less effective compensation for matrix effects.
The superiority of deuterated internal standards is consistently demonstrated in experimental data. They exhibit lower imprecision, higher accuracy, and a significantly reduced impact from matrix effects.
| Performance Parameter | Deuterated Internal Standard (SIL-IS) | Non-Deuterated Internal Standard (Structural Analog) | Analyte Example | Key Findings |
| Inter-patient Assay Imprecision (% CV) | 2.7% - 5.7% | 7.6% - 9.7% | Sirolimus | The deuterated IS (SIR-d3) resulted in a consistently lower range of imprecision compared to the structural analog (desmethoxyrapamycin), indicating enhanced robustness. |
| Accuracy (% Bias) | Closer to 100% (Lower Bias) | Significant Deviation from 100% | Kahalalide F | A statistically significant improvement in accuracy was observed when using a deuterated internal standard. |
| Precision (% RSD) | < 20% | > 50% | Pesticides in Cannabis Matrix | In complex matrices, the use of deuterated analogs kept RSD values below 20%, whereas analysis without them resulted in RSDs well above 50%. |
| Matrix Effect Compensation | High | Low to Moderate | General Bioanalysis | The deuterated IS exhibited a matrix effect profile more similar to the analyte, leading to better compensation compared to the structural analog. |
Experimental Protocols
To ensure the suitability of an internal standard, a thorough validation is required. Below are detailed protocols for key experiments to assess the performance of both deuterated and non-deuterated standards.
General Sample Preparation (Protein Precipitation)
This protocol is a common method for extracting drugs from biological fluids like whole blood or plasma.
-
Sample Aliquoting: Transfer 50 µL of the whole blood sample (calibrators, QCs, or unknown samples) into a microcentrifuge tube.
-
Internal Standard Spiking: Add the deuterated or non-deuterated internal standard solution to each sample.
-
Protein Precipitation: Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.
-
Mixing and Centrifugation: Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new vial or plate for LC-MS/MS analysis.
Evaluation of Matrix Effects
This experiment quantitatively assesses matrix effects by comparing the analyte response in a clean solution to its response in an extracted blank matrix sample.
-
Objective: To determine if matrix components suppress or enhance the ionization of the analyte and the internal standard, and to evaluate the IS's ability to compensate for these effects.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and Internal Standard prepared in a clean reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract. This set measures the influence of the matrix on the detector response.
-
Set 3 (Pre-Extraction Spike): Analyte and Internal Standard are spiked into the biological matrix before the extraction process. This set measures the combined effect of matrix and extraction recovery.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculated as the ratio of the analyte peak area in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): Calculated as the ratio of the analyte peak area in the pre-extraction spiked sample (Set 3) to the post-extraction spiked sample (Set 2).
-
IS-Normalized Matrix Factor: The Matrix Factor of the analyte is divided by the Matrix Factor of the internal standard. The coefficient of variation (CV) of the IS-normalized MF across at least six different matrix lots should be ≤15%. A lower CV indicates better compensation for the variability of the matrix effect.
-
-
Visualizing the Workflow and Concepts
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and logical relationships.
Caption: General workflow for quantitative bioanalysis using an internal standard.
Caption: Differential impact of matrix effects on deuterated vs. non-deuterated IS.
Conclusion: The Gold Standard for Bioanalysis
For bioanalytical assays demanding the highest level of confidence, deuterated internal standards are the unequivocal gold standard. The experimental data consistently demonstrates their superiority in minimizing the impact of matrix effects, thereby enhancing the accuracy, precision, and overall reliability of the results. While non-deuterated internal standards can be a viable and cost-effective option in some scenarios, their use necessitates more rigorous validation to ensure they adequately track the analyte's behavior. Regulatory bodies like the EMA also recommend the use of stable isotope-labeled internal standards. Ultimately, the investment in a high-quality, stable, and co-eluting deuterated internal standard is a critical step towards generating robust and defensible bioanalytical data, reducing the risk of costly study failures and delays in drug development.
References
Assessing Accuracy and Precision with 4-Chloroaniline-d4 Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. In the analysis of 4-chloroaniline, a compound of interest in environmental monitoring and as an impurity in pharmaceutical products, the choice of an appropriate internal standard is critical for achieving reliable results. This guide provides an objective comparison of the performance of 4-chloroaniline-d4, a deuterated internal standard, with other alternatives, supported by experimental data.
The use of an isotopically labeled internal standard like 4-chloroaniline-d4 is considered the gold standard in quantitative mass spectrometry. By being chemically almost identical to the analyte of interest, 4-chloroaniline, it co-elutes chromatographically and experiences similar effects during sample preparation and ionization, thereby effectively compensating for variations and matrix effects. This leads to enhanced accuracy and precision in the final analytical results.
Experimental Protocols
The data presented in this guide are based on established analytical methodologies for the determination of 4-chloroaniline in various matrices. The following protocols outline the typical procedures employed in such analyses.
1. Sample Preparation: Liquid-Liquid Extraction
A common method for extracting 4-chloroaniline from aqueous samples is liquid-liquid extraction.
-
To a 200 mL water sample, add a known concentration of the internal standard (e.g., 4-chloroaniline-d4).
-
Adjust the pH of the sample to >11.
-
Perform extraction three times with 10 mL of a suitable organic solvent like toluene or methylene chloride.[1]
-
Combine the organic extracts and concentrate them under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like 4-chloroaniline.
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.[1][2]
-
Column: A fused silica capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Injector Temperature: 180°C.[1]
-
Oven Temperature Program: Start at 70°C (hold for 1 minute), ramp to 150°C at 3°C/min, and then to 280°C at 10°C/min.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity, particularly for complex matrices.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 column (e.g., Purospher® STAR RP-18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in electrospray ionization (ESI) positive mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 4-chloroaniline and the 4-chloroaniline-d4 internal standard to ensure unambiguous identification and quantification.
Experimental Workflow for 4-Chloroaniline Analysis
Caption: General workflow for the quantitative analysis of 4-chloroaniline using an internal standard.
Performance Data: A Comparative Overview
The following tables summarize the performance characteristics of analytical methods for 4-chloroaniline, highlighting the role of the internal standard in achieving accuracy and precision.
Table 1: Performance Characteristics of an LC-MS/MS Method for 4-Chloroaniline
| Parameter | Performance |
| Linearity Range | 0.3 - 7.5 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ppm |
| Limit of Quantification (LOQ) | 0.3 ppm |
| Accuracy (Recovery) | 90.3% - 117.8% |
| Precision (RSD) | < 15% |
Data compiled from studies on chloroaniline analysis.
Table 2: Comparison of Analytical Methods for Anilines in Groundwater
| Method | Internal Standard | Deviation from Reference Value | Key Advantages/Disadvantages |
| GC-MS | 3-chloro-4-fluoroaniline | < 15% | Standardized method. |
| GC-MS/MS | 3-chloro-4-fluoroaniline | < 10% | Higher sensitivity than single quadrupole GC-MS. |
| LC-MS/MS | Multi-deuterated anilines (including 4-chloroaniline-d4) | < 15% | No sample preparation (direct injection), faster analysis. Not suitable for ortho-chloroaniline derivatives. |
A study comparing GC-MS, GC-MS/MS, and LC-MS/MS for the analysis of various anilines in groundwater demonstrated that all three methods could produce results with less than 15% deviation from the reference values. The LC-MS/MS method, which utilized deuterated internal standards including 4-chloroaniline-d4, offered the advantage of direct injection without extensive sample preparation. This highlights the robustness that isotopically labeled standards bring to simplified analytical workflows.
Logical Framework for Internal Standard Correction
The diagram below illustrates the principle of internal standard correction in quantitative analysis. By measuring the ratio of the analyte response to the internal standard response, variations introduced during the analytical process are effectively nullified.
Caption: How internal standards correct for analytical variability.
Conclusion
The use of 4-chloroaniline-d4 as an internal standard provides a robust and reliable method for the accurate and precise quantification of 4-chloroaniline. Its chemical similarity to the native analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis. While other internal standards can be employed, the data suggests that deuterated standards, when used in sensitive techniques like LC-MS/MS, can facilitate streamlined workflows without compromising data quality. For researchers and professionals in drug development and analytical sciences, the adoption of 4-chloroaniline-d4 is a sound strategy for ensuring the integrity of their quantitative results.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability of data. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against their non-deuterated counterparts, supported by experimental data and detailed methodologies. In liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards (IS) are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2]
Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the "gold standard" in quantitative bioanalysis.[2][3] This approach, known as isotope dilution mass spectrometry (IDMS), offers superior assay performance compared to non-deuterated or structural analogue internal standards.[2]
Performance Under the Microscope: A Quantitative Comparison
The primary advantage of deuterated internal standards lies in their ability to compensate for matrix effects, which are a major source of variability in bioanalytical assays. Because deuterated standards have nearly identical physicochemical properties to the analyte, they experience the same degree of matrix effects, allowing for effective normalization and more accurate results.
Table 1: Performance Comparison of Internal Standard Strategies
| Performance Characteristic | Deuterated Internal Standard (IS) | Structural Analog IS (Non-Deuterated) |
| Co-elution with Analyte | Nearly identical retention time; ideal for correcting matrix effects at the moment of elution. | Different retention time; may not accurately compensate for matrix effects experienced by the analyte. |
| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties. | May have significantly different extraction recovery. |
| Ionization Efficiency | Virtually identical to the analyte, providing excellent correction for ion suppression or enhancement. | Ionization efficiency can differ, leading to inaccurate quantification. |
| Correction for Matrix Effects | Highly effective, as it experiences the same matrix effects as the analyte. | Less effective due to differences in retention time and ionization characteristics. |
Table 2: Linearity and Range Determination with Deuterated Standards
The validation of a bioanalytical method using a deuterated internal standard involves establishing its linearity and analytical range. Regulatory guidelines from bodies like the FDA and EMA provide specific acceptance criteria for these parameters.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Olmesartan | 5 - 2500 | > 0.99 | |
| Lapatinib | 5 - 5000 | > 0.99 | |
| Sirolimus | Not specified | Linear relationship observed | |
| Regulatory Acceptance Criteria | Defined by the lower and upper limits of quantification (LLOQ & ULOQ) | ≥ 0.99 |
Note: The linearity range is specific to each analyte and the developed method. The correlation coefficient (r²) is a measure of the goodness of fit of the calibration curve.
Experimental Protocols for Method Validation
A comprehensive validation of a bioanalytical method is crucial to ensure its reliability. The following are detailed protocols for key validation experiments when using a deuterated internal standard, in line with FDA and EMA guidelines.
Linearity and Range Determination
Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.
Methodology:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations covering the expected range.
-
Add the deuterated internal standard at a constant concentration to all calibration standards.
-
Process and analyze the samples using the LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r or r²) should be close to 1.0 (typically ≥ 0.99).
-
The calibration curve should be reproducible.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Evaluation of Matrix Effects
Objective: To investigate the potential for ion suppression or enhancement from the biological matrix.
Methodology:
-
Obtain at least six different sources (lots) of the relevant biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS spiked in a neat (clean) solution.
-
Set B: Blank matrix is extracted, and then the analyte and deuterated IS are spiked into the post-extraction supernatant.
-
Set C: Analyte and deuterated IS are spiked into the matrix before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and the IS: MF = Peak Response in Set B / Peak Response in Set A.
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of IS.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%. A lower CV indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow
Diagrams can clarify complex experimental processes and logical relationships.
Caption: Workflow for Linearity and Range Determination.
Caption: Experimental Workflow for Matrix Effect Evaluation.
References
Determining Trace Levels of 4-Chloroaniline-d4 in Water: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of chemical compounds in environmental samples is paramount. This guide provides a comparative analysis of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 4-chloroaniline-d4 in water samples. We will explore a primary method utilizing a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS/MS) and compare it with an alternative High-Performance Liquid Chromatography (HPLC) method.
The Gold Standard: Isotope Dilution GC-MS/MS
The use of a stable isotope-labeled internal standard, such as 4-chloroaniline-d4, is considered a benchmark approach for quantitative analysis, particularly in complex matrices like environmental water samples. This method, known as isotope dilution mass spectrometry, offers high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.[1][2][3]
Performance Characteristics
| Parameter | Isotope Dilution GC-MS/MS (Estimated) | HPLC-UV (Alternative Method) |
| Analyte | 4-chloroaniline | 4-chloroaniline |
| Internal Standard | 4-chloroaniline-d4 | Not specified / External Standard |
| Instrumentation | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Limit of Detection (LOD) | ~ 0.002 - 0.01 µg/L | 0.04 - 100 µg/L |
| Limit of Quantitation (LOQ) | ~ 0.01 - 0.05 µg/L | Not explicitly stated, but higher than LOD |
| Key Advantage | High accuracy and precision due to correction for matrix effects and analyte loss. | Simpler instrumentation, lower cost. |
| Key Disadvantage | Higher equipment cost and complexity. | More susceptible to matrix interference, potentially lower sensitivity and accuracy. |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection represents a more accessible and often lower-cost alternative for the analysis of chloroanilines. However, its sensitivity and selectivity can be lower compared to mass spectrometry-based methods, and it is more prone to interference from other compounds in the water sample. Detection limits for 4-chloroaniline using HPLC methods are reported to be in the range of 0.04–100 µ g/litre .
Experimental Protocols
Primary Method: Isotope Dilution GC-MS/MS
This protocol is a synthesized methodology based on established practices for the analysis of aniline derivatives in water.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect 1-liter water samples in clean glass bottles. If residual chlorine is present, it must be quenched. Store samples at 4°C until extraction.
-
Internal Standard Spiking: Add a known amount of 4-chloroaniline-d4 solution in a water-miscible solvent (e.g., methanol) to each sample, quality control, and calibration standard.
-
pH Adjustment: Adjust the sample pH to >11 with a suitable base.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) sequentially with methanol and deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the trapped analytes with a suitable organic solvent (e.g., ethyl acetate or methylene chloride).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection at a temperature of 250°C.
-
Oven Program: Start at 70°C, hold for 1 minute, ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for both 4-chloroaniline and 4-chloroaniline-d4 need to be determined and optimized.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. LOD and LOQ Calculation
-
Prepare a series of calibration standards in clean water, spiked with the 4-chloroaniline-d4 internal standard.
-
Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
The LOD and LOQ can be calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
Alternative Method: HPLC-UV
This protocol is a generalized procedure for the analysis of chloroanilines by HPLC.
1. Sample Preparation
-
Sample collection and pH adjustment would be similar to the GC-MS/MS method.
-
A pre-concentration step like SPE is typically required to achieve lower detection limits.
2. Instrumental Analysis (HPLC-UV)
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Quantification: Based on an external calibration curve of 4-chloroaniline standards.
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for establishing the Limit of Detection and Limit of Quantitation for an analytical method for water samples.
Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
A Researcher's Guide to Cross-Validation of Analytical Methods with Diverse Internal Standards
In the landscape of drug development and clinical research, the integrity and consistency of bioanalytical data are paramount. When analytical methods are transferred between laboratories, or when a method is updated with a new internal standard, a rigorous cross-validation process is essential to ensure data comparability. This guide provides an objective comparison of cross-validation methodologies when different internal standards are employed, supported by experimental data and detailed protocols.
The use of an internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is a cornerstone for achieving accuracy and precision.[1][2] An IS is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and analysis.[1] The two primary types of internal standards are stable isotope-labeled (SIL) internal standards and structural analogues.[1] SIL internal standards, which are considered the gold standard, are versions of the analyte where several atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Structural analogues are compounds with similar physicochemical properties to the analyte.
Cross-validation is the process of demonstrating that two different analytical methods, or the same method used in different laboratories, produce comparable results. This is a regulatory requirement when data from different sources are to be combined or compared in a single study.
Comparative Analysis of Internal Standards in Cross-Validation
The choice of internal standard can significantly impact assay performance. While SIL internal standards are preferred for their ability to closely mimic the analyte's behavior during extraction and ionization, their availability and cost can be prohibitive. In such cases, a structural analogue may be used. However, the use of different internal standards between methods necessitates a thorough cross-validation to ensure that the change does not affect the final quantitative results.
A case study comparing a stable isotope-labeled IS (everolimus-d4) and a structural analogue IS (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus provides valuable insights. The study demonstrated that while both internal standards yielded acceptable results, the SIL IS offered a more favorable comparison with an independent LC-MS/MS method.
The following table summarizes the key performance characteristics from the everolimus case study, comparing the two internal standards.
| Performance Characteristic | Everolimus-d4 (SIL IS) | 32-desmethoxyrapamycin (Analogue IS) | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Defined during validation |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Within ±15% of nominal value |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% | ≤15% (≤20% at LLOQ) |
| Correlation Coefficient (r) vs. Reference Method | > 0.98 | > 0.98 | ≥ 0.98 |
| Slope vs. Reference Method | 0.95 | 0.83 | Closer to 1.0 is ideal |
Data sourced from Heideloff et al., 2013.
Experimental Protocols
A robust cross-validation study involves a systematic approach to compare the performance of the two analytical methods.
-
Objective: To demonstrate the equivalency of two validated bioanalytical methods (Method A and Method B) that utilize different internal standards for the quantification of the same analyte in a given biological matrix.
-
Materials:
-
Blank biological matrix (e.g., plasma, urine).
-
Analyte reference standard.
-
Internal standard for Method A (IS-A).
-
Internal standard for Method B (IS-B).
-
Quality control (QC) samples at low, medium, and high concentrations, prepared in the biological matrix.
-
Incurred samples (if available) from a previous study.
-
-
Procedure:
-
Analyze a minimum of three batches of QC samples (low, medium, and high) in replicates of at least five with both Method A and Method B.
-
If available, analyze a set of incurred samples (at least 20) with both methods.
-
For each method, follow the established and validated standard operating procedures (SOPs).
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration, accuracy (% bias), and precision (% CV) for the QC samples for each method. The accuracy should be within ±15% of the nominal value, and the precision should be ≤15%.
-
For incurred samples, the difference between the values obtained from the two methods should be within 20% for at least 67% of the samples.
-
A statistical comparison of the results, such as a Bland-Altman plot or Deming regression, should be performed to assess the agreement between the two methods.
-
Visualizing the Cross-Validation Workflow
A clear workflow is essential for planning and executing a cross-validation study. The following diagram illustrates the key stages.
Caption: A flowchart outlining the key stages of a cross-validation study comparing two analytical methods with different internal standards.
Decision-Making in Internal Standard Selection
The selection of an appropriate internal standard is a critical decision in method development. The following diagram presents a decision tree to guide this process.
Caption: A decision tree to guide the selection of an appropriate internal standard for a bioanalytical method.
References
Deuterated Internal Standards: The Gold Standard in Mass Spectrometry
In the precise world of quantitative analysis, particularly in drug development and bioanalysis, achieving accurate and reliable measurements is paramount. The use of internal standards in mass spectrometry (MS) is a fundamental practice to ensure data integrity. Among the various types, deuterated internal standards have firmly established themselves as the "gold standard." This guide provides an objective comparison of deuterated standards with other alternatives, supported by experimental principles and data, to clarify their superior role in producing robust and reproducible results.
The Core Challenge: Overcoming Analytical Variability
Quantitative mass spectrometry faces inherent challenges from sample preparation and the analysis process itself. Variability can be introduced from multiple sources:
-
Sample Preparation: Inconsistent recovery during extraction, evaporation, or reconstitution steps.
-
Instrumental Fluctuation: Minor changes in injection volume or mass spectrometer sensitivity over time.[1][2]
-
Matrix Effects: Co-eluting components from complex biological matrices (like plasma or urine) can unpredictably suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]
An ideal internal standard (IS) is a compound added at a known concentration to every sample at the beginning of the workflow. It should behave identically to the analyte through all stages of preparation and analysis. By measuring the ratio of the analyte's signal to the IS's signal, these sources of variability can be effectively normalized.[1]
The Superiority of Stable Isotope-Labeled Internal Standards
The best internal standard is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., ²H/Deuterium, ¹³C, ¹⁵N). This near-identical physicochemical nature ensures that the SIL-IS and the analyte exhibit the same:
-
Extraction recovery
-
Chromatographic retention time
-
Ionization efficiency in the mass spectrometer's source
Because the mass spectrometer can differentiate between the analyte and the heavier IS based on their mass-to-charge ratio (m/z), the SIL-IS serves as a perfect proxy to correct for analytical errors. This principle is the foundation of Isotope Dilution Mass Spectrometry (IDMS), the most accurate quantitative method.
Comparison: Deuterated (²H) vs. Heavy-Atom (¹³C) Labeled Standards
While all SILs are effective, the choice between deuterium (²H) and heavy-atom (¹³C, ¹⁵N) labels involves a trade-off between performance, cost, and availability. Deuterated standards are the most common choice, making them the de facto gold standard for practical applications.
| Feature | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Often elutes slightly earlier than the analyte. | Co-elutes perfectly with the analyte. | Perfect co-elution is ideal for correcting matrix effects that can change rapidly across a peak. ¹³C standards offer the most accurate compensation. |
| Isotopic Stability | Can be susceptible to H/D back-exchange if the label is on an exchangeable site (-OH, -NH). | Highly stable; ¹³C is integrated into the carbon backbone and is not exchangeable. | Proper placement of deuterium on non-exchangeable positions is critical for data integrity. ¹³C offers greater assurance of stability. |
| Synthesis & Cost | Generally easier and more cost-effective to synthesize. | Synthesis is often more complex and expensive. | Budgetary and practical constraints often favor the use of deuterated standards, making them more widely available. |
| Availability | Widely available for a vast range of compounds. | Less commonly available, though the selection is growing. | The broad availability of deuterated standards makes them the go-to choice for most new and existing methods. |
Experimental Data: The Proof of Performance
The use of a deuterated IS consistently improves the accuracy and precision of quantitative assays. In regulated bioanalysis, method validation guidelines from bodies like the FDA require stringent testing to prove the method is reliable.
Table 2: Typical Assay Performance Improvement with a Deuterated IS Data synthesized from typical bioanalytical method validation results.
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Regulatory Acceptance Criteria |
| Precision (%RSD) | 15-30% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 25-50% | < 5% | Within ± 15% (± 20% at LLOQ) |
Table 3: Matrix Effect Validation The Internal Standard-Normalized Matrix Factor (IS-NMF) is used to demonstrate that the IS effectively corrects for matrix effects across different biological sources.
| Matrix Lot | Analyte MF | IS MF | IS-Normalized MF (Analyte MF / IS MF) |
| Lot 1 | 0.65 | 0.68 | 0.96 |
| Lot 2 | 0.82 | 0.80 | 1.03 |
| Lot 3 | 0.55 | 0.53 | 1.04 |
| Lot 4 | 0.91 | 0.94 | 0.97 |
| Lot 5 | 0.74 | 0.72 | 1.03 |
| Lot 6 | 0.60 | 0.62 | 0.97 |
| %CV | 21.5% | 22.1% | 3.8% |
| Result | FAIL | FAIL | PASS (CV ≤ 15%) |
As shown in Table 3, while both the analyte and the IS signals vary significantly between different plasma lots (high %CV), their ratio remains consistent, demonstrating successful correction for the matrix effect.
Visualizing the Workflow and Principles
Diagrams created with Graphviz help illustrate the experimental workflow and the logical basis for using deuterated internal standards.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Principle of analytical error correction using a co-eluting deuterated internal standard.
Experimental Protocol: General Bioanalytical Method Validation
This section outlines a general protocol for validating an LC-MS/MS method for quantifying a target analyte in a biological matrix using a deuterated internal standard, based on common industry practices.
1. Objective: To validate an LC-MS/MS method for the accurate and precise quantification of a target analyte in a biological matrix (e.g., human plasma).
2. Materials:
-
Analyte reference standard
-
Deuterated internal standard (isotopic purity ≥98%)
-
Blank biological matrix from at least six unique sources
-
HPLC-grade solvents and reagents
3. Preparation of Solutions:
-
Stock Solutions: Prepare primary stock solutions of the analyte and deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of analyte working solutions for calibration standards and quality control (QC) samples by serial dilution. Prepare a separate IS working solution at a fixed concentration that yields a robust signal (e.g., 50 ng/mL).
4. Sample Preparation (Example using Protein Precipitation):
-
Pipette 50 µL of sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 25 µL of the IS working solution to all wells except for blank matrix samples.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis.
5. Key Validation Experiments:
-
Selectivity: Analyze six different blank matrix samples to ensure no endogenous components interfere with the detection of the analyte or the IS.
-
Calibration Curve: Prepare a calibration curve with at least 6-8 non-zero concentration points. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze at least five replicates of QC samples at a minimum of three concentration levels (low, medium, high) on three different days. Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).
-
Matrix Effect: Evaluate the matrix effect using at least six different sources of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery: Assess the extraction efficiency of the analyte and IS. While it does not need to be 100%, it should be consistent and reproducible.
-
Stability: Evaluate the stability of the analyte and IS under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Conclusion
Deuterated internal standards are considered the gold standard in mass spectrometry because they provide an exceptional balance of performance, cost-effectiveness, and availability. By closely mimicking the behavior of the target analyte throughout the analytical process, they robustly correct for variability in sample recovery and matrix effects, leading to highly accurate and precise data. While ¹³C-labeled standards may offer technical advantages like perfect co-elution and absolute isotopic stability, their higher cost and limited availability mean that well-designed, properly validated deuterated internal standards remain the most practical and reliable choice for the vast majority of quantitative MS applications in research and regulated industries.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Structural Analogs and Stable Isotope Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison between two common types of internal standards: structural analogs and stable isotope labeled (SIL) standards. By examining their performance, particularly in the context of liquid chromatography-mass spectrometry (LC-MS), this document aims to equip you with the knowledge to select the most appropriate standard for your analytical needs.
The fundamental role of an internal standard is to compensate for variations that can occur during sample preparation and analysis, ensuring reliable quantification of the target analyte.[1] These variations can arise from sample loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's signal due to matrix effects.[1][2] Matrix effects, where co-eluting compounds from the sample matrix either suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS-based bioanalysis.[2][3]
At a Glance: Key Differences and Performance Metrics
Stable isotope labeled (SIL) internal standards are widely considered the "gold standard" for quantitative LC-MS analysis. These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-identical physicochemical behavior allows them to co-elute with the analyte and experience the same degree of matrix effects and extraction variability, providing superior correction.
Structural analogs, on the other hand, are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While they can compensate for some variability, their different chemical nature can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.
The following table summarizes the key performance characteristics of each type of standard based on experimental findings.
| Feature | Stable Isotope Labeled (SIL) Standards | Structural Analogs |
| Chemical Identity | Chemically identical to the analyte | Chemically similar, but not identical |
| Chromatographic Behavior | Co-elutes with the analyte | Similar, but often different retention time |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement | Variable, depends on co-elution and ionization similarities |
| Accuracy | Generally higher and more reliable | Can be acceptable, but prone to bias |
| Precision | Typically higher, with lower variability | Generally lower, with higher variability |
| Cost | High, often requires custom synthesis | Lower, more likely to be commercially available |
| Availability | Can be limited, especially for novel compounds | Generally more readily available |
Experimental Showdown: A Case Study in Immunosuppressant Analysis
To illustrate the practical differences in performance, let's consider a common application: the therapeutic drug monitoring of immunosuppressants like tacrolimus in whole blood.
Objective:
To compare the accuracy and precision of an LC-MS/MS method for tacrolimus quantification using a stable isotope-labeled internal standard (tacrolimus-¹³C,D₂) versus a structural analog internal standard (ascomycin).
Experimental Protocol:
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample (calibrator, quality control, or unknown), add 100 µL of a precipitating solution containing either tacrolimus-¹³C,D₂ or ascomycin.
-
The precipitating solution consists of acetonitrile and zinc sulfate (1:1, v/v).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tacrolimus: m/z 821.5 → 768.4
-
Tacrolimus-¹³C,D₂ (SIL-IS): m/z 824.6 → 771.5
-
Ascomycin (Analog-IS): m/z 809.5 → 756.4
-
-
Comparative Results:
A study comparing these two internal standards for tacrolimus quantification yielded the following representative data:
| Parameter | Tacrolimus-¹³C,D₂ (SIL-IS) | Ascomycin (Analog-IS) |
| Accuracy (%) | 99.55 - 100.63 | 97.35 - 101.71 |
| Imprecision (CV%) | < 3.09 | < 3.63 |
| Absolute Recovery (%) | 78.37 | 75.66 |
As the data indicates, while both internal standards provided acceptable performance, the SIL-IS demonstrated slightly better accuracy and precision. The more significant advantage of the SIL-IS lies in its ability to more effectively compensate for patient-specific matrix effects, which can be highly variable.
Visualizing the Workflow and Rationale
The choice between a SIL standard and a structural analog is often a trade-off between performance and practicality. The following diagrams illustrate the conceptual workflow and the underlying reasons for the performance differences.
References
The Gold Standard in Bioanalysis: A Performance Comparison of 4-Chloroaniline-d4
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure data integrity and meet stringent regulatory requirements. This guide provides an objective comparison of the performance characteristics of 4-chloroaniline-d4, a deuterated internal standard, against its non-deuterated analogue, supported by representative experimental data and detailed methodologies.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1][2] Deuterated standards, such as 4-chloroaniline-d4, are chemically almost identical to the analyte of interest, 4-chloroaniline. This near-identical physicochemical behavior ensures they co-elute and experience similar ionization effects, effectively compensating for variability in sample preparation, injection volume, and matrix effects.[3][4]
Performance Characteristics: A Head-to-Head Comparison
The use of a deuterated internal standard like 4-chloroaniline-d4 significantly enhances the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the expected performance characteristics based on typical results observed in bioanalytical method validation studies.
Table 1: Comparison of Core Bioanalytical Validation Parameters
| Performance Parameter | 4-Chloroaniline with 4-Chloroaniline-d4 IS | 4-Chloroaniline with Non-Deuterated Analog IS |
| Linearity (r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
Table 2: Matrix Effect and Recovery Comparison
| Performance Parameter | 4-Chloroaniline with 4-Chloroaniline-d4 IS | 4-Chloroaniline with Non-Deuterated Analog IS |
| Matrix Effect (%CV of IS-normalized MF) | < 5% | < 15% |
| Extraction Recovery | Consistent between analyte and IS | Potential for variability |
The Impact of Deuteration on Bioanalytical Performance
As the data illustrates, the use of 4-chloroaniline-d4 as an internal standard is expected to yield superior performance across key validation parameters. The closer tracking of the analyte by its deuterated counterpart minimizes the impact of matrix-induced ion suppression or enhancement, a common challenge in bioanalysis. This leads to improved precision and accuracy in the quantification of 4-chloroaniline in complex biological matrices such as plasma or urine.
While a non-deuterated structural analog can be a more cost-effective option, it may not fully compensate for analytical variability, potentially leading to less reliable data.[2] The choice of internal standard should, therefore, be guided by the specific requirements of the study and the need for the highest level of data quality and regulatory compliance.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful bioanalytical method validation. Below are representative methodologies for the quantification of 4-chloroaniline in human plasma using 4-chloroaniline-d4 as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the 4-chloroaniline-d4 working solution (e.g., at 100 ng/mL in methanol) to each plasma sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
4-chloroaniline: Precursor ion > Product ion (e.g., m/z 128.0 > 92.0)
-
4-chloroaniline-d4: Precursor ion > Product ion (e.g., m/z 132.0 > 96.0)
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical basis for using a deuterated internal standard, the following diagrams are provided.
References
The Gold Standard in Quantitative Analysis: An Inter-laboratory Comparison of Methods Utilizing Deuterated Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate, precise, and reproducible quantitative data is paramount. In analytical chemistry, particularly in mass spectrometry-based methods, the use of deuterated internal standards has become a cornerstone for achieving high-quality results. This guide provides an objective comparison of analytical methods employing deuterated standards, supported by data from inter-laboratory studies and detailed experimental protocols.
The principle of isotope dilution mass spectrometry (IDMS), where a known amount of a stable isotope-labeled analog of the analyte is added to the sample, is fundamental to the utility of deuterated standards.[1] These standards, being chemically almost identical to their non-deuterated counterparts, experience similar effects during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization allow for the correction of variations in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision.[3]
Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are essential for evaluating the robustness and transferability of analytical methods.[4][5] These studies involve multiple laboratories analyzing the same set of standardized samples to assess the level of agreement and identify potential sources of variability. The performance of participating laboratories is often evaluated using statistical metrics such as the z-score, which indicates how far a laboratory's result deviates from the consensus value.
Data Presentation: A Comparative Look at Performance
The following tables summarize quantitative data from inter-laboratory comparison studies, highlighting the performance of methods using deuterated standards against other analytical approaches.
Table 1: Inter-laboratory Comparison of Testosterone Measurement Methods
| Method Type | Number of Labs | Mean Bias (%) vs. Reference Method | Among-Laboratory Coefficient of Variation (%CV) |
| LC-MS/MS (with deuterated IS) | >4 | +8.0 | 13-35 |
| Immunoassay Manufacturer A | >4 | Negative Bias | High Variability |
| Immunoassay Manufacturer B | >4 | Positive Bias | High Variability |
| Immunoassay Manufacturer C | >4 | -1.2 | High Variability |
| Immunoassay Manufacturer D | >4 | +3.5 | High Variability |
Data adapted from an accuracy-based proficiency testing study. The reference method was an isotope dilution liquid chromatography-tandem mass spectrometry (ID LC-MS/MS) method. This study revealed that while some immunoassay manufacturers had mean biases within recommended limits, the overall variability between laboratories was high. LC-MS/MS methods, utilizing deuterated internal standards, generally showed a positive bias but are considered the gold standard for their specificity.
Table 2: Performance of Laboratories in a Vitamin D Standardization Program (VDSP) Intercomparison Study
| Analytical Method | Number of Assays | Percentage Meeting VDSP Criterion (Mean % Bias ≤ |± 5%|) | Key Observations | |---|---|---|---| | Ligand Binding Assays | 32 | 50% | Underestimation of 25(OH)D2; potential cross-reactivity from 24R,25(OH)2D3. | | LC-MS/MS (with deuterated IS) | Not specified | Not explicitly stated, but used as the reference method for target value assignment. | Considered the reference for accuracy. |
This inter-laboratory study highlighted the variability in immunoassay performance for the measurement of total 25-hydroxyvitamin D [25(OH)D]. The target values for the study were assigned using isotope dilution LC-MS/MS, underscoring its role as the benchmark method.
Table 3: Inter-laboratory Study on Multi-Mycotoxin Analysis in Animal Feed
| Number of Participating Laboratories | Number of Mycotoxins Tested | Overall Success Rate (z-score ±2) |
| 9 | 24 | 70% |
This study demonstrated that even with complex matrices like animal feed, harmonized methods using internal standards can achieve a good level of inter-laboratory agreement.
Experimental Protocols: A Closer Look at the Methodology
Detailed and standardized experimental protocols are crucial for the success of inter-laboratory comparisons and for ensuring the reproducibility of results. Below are representative protocols for the analysis of different analytes using deuterated internal standards.
Protocol 1: Quantification of Serum Testosterone by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of serum, add a known amount of testosterone-d3 internal standard.
-
Perform a two-step liquid-liquid extraction (LLE) with an organic solvent to separate the testosterone and the internal standard from the serum matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of a mixture of water and methanol with a small percentage of formic acid.
-
Monitor the specific mass transitions for both testosterone and testosterone-d3.
3. Data Analysis:
-
Calculate the ratio of the peak area of testosterone to the peak area of testosterone-d3.
-
Determine the concentration of testosterone in the sample by comparing this ratio to a calibration curve prepared with known concentrations of testosterone and the internal standard.
Protocol 2: Analysis of 25-Hydroxyvitamin D in Serum by LC-MS/MS
1. Sample Preparation:
-
Spike serum samples with deuterated internal standards (d3-25(OH)D2 and d6-25(OH)D3).
-
Perform liquid-liquid extraction to isolate the vitamin D metabolites.
2. LC-MS/MS Analysis:
-
Utilize a reversed-phase UHPLC column for separation.
-
Employ atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Use isocratic elution to achieve baseline resolution of 25(OH)D2 and 25(OH)D3 from their C3-epimers.
3. Data Analysis:
-
Quantify the analytes using the isotope dilution method by comparing the signal of the native analyte to that of the corresponding deuterated internal standard.
Visualizing the Workflow and the Importance of Accurate Quantification
Diagrams can effectively illustrate complex workflows and conceptual relationships.
Conclusion
The use of deuterated internal standards in mass spectrometry-based quantitative methods represents the gold standard for achieving accurate and reproducible results. Data from inter-laboratory comparison studies consistently demonstrate the superior performance of these methods, particularly in terms of reducing inter-laboratory variability compared to other techniques like immunoassays. The detailed experimental protocols provided in this guide serve as a foundation for laboratories aiming to implement robust and reliable analytical methods. Ultimately, the high-quality data generated using deuterated standards is indispensable for advancing research, enhancing drug development, and ensuring the validity of clinical and environmental testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. united4efficiency.org [united4efficiency.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Benzen-2,3,5,6-d4-amine, 4-chloro- proper disposal procedures
For Research, Scientific, and Drug Development Professionals: A Guide to Safe Handling and Disposal
The proper disposal of Benzen-2,3,5,6-d4-amine, 4-chloro-, a deuterated aromatic amine, is critical to ensure laboratory safety and environmental protection. Due to its chemical properties and potential hazards, this compound must be treated as hazardous waste. The primary and mandated disposal method is to engage a licensed professional waste disposal service. This guide provides the essential safety and logistical information for its handling and disposal.
Immediate Safety and Handling Protocols
Before disposal, proper handling is paramount to minimize exposure and risk. Based on safety data for the closely related compound 4-chloroaniline, the following precautions should be taken.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with inadequate ventilation or where dust formation is possible.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have safety showers and eyewash stations readily accessible.
Quantitative Data and Hazard Profile
While specific quantitative disposal parameters for Benzen-2,3,5,6-d4-amine, 4-chloro- are not publicly established, the data for its non-deuterated analog, 4-chloroaniline, serves as a reliable reference for its hazard profile. This information underscores the necessity for professional disposal.
| Property | Data (for 4-chloroaniline) | Citation(s) |
| Chemical Formula | C₆H₆ClN | [1] |
| Molecular Weight | 127.6 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [1][2] |
| GHS Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331). May cause an allergic skin reaction. May cause cancer.[3] | |
| UN Number | 2018 | |
| Hazard Class | 6.1 (Poison) | |
| Packing Group | II | |
| Environmental Hazards | Toxic to aquatic organisms. It is strongly advised not to let the chemical enter the environment. | |
| Combustibility | Combustible solid. Gives off irritating or toxic fumes (or gases) in a fire, including nitrogen oxides and hydrogen chloride. |
Step-by-Step Disposal Procedure
Disposal of Benzen-2,3,5,6-d4-amine, 4-chloro- must not be attempted through sewer or general waste systems. The following step-by-step procedure ensures compliance and safety.
-
Waste Identification and Segregation:
-
Label the waste container clearly as "Hazardous Waste: Benzen-2,3,5,6-d4-amine, 4-chloro-".
-
Include the chemical formula and any known hazard symbols.
-
Store the waste in a designated, secure area away from incompatible materials, such as strong oxidants.
-
-
Containerization:
-
Use a suitable, sealed, and non-reactive container for the waste.
-
Ensure the container is properly closed to prevent leaks or spills.
-
For spills, sweep the spilled substance into a covered, sealable container. If appropriate, moisten the material first to prevent dusting.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for 4-chloroaniline and any other relevant information about the waste.
-
Follow their specific instructions for packaging, labeling, and pickup.
-
-
Documentation:
-
Maintain a record of the waste, including the quantity, date of generation, and disposal manifest provided by the disposal company.
-
Experimental Protocols
No experimental protocols for the in-lab neutralization or treatment of Benzen-2,3,5,6-d4-amine, 4-chloro- are provided. Due to its hazardous nature and classification, chemical treatment should only be performed by trained professionals at a licensed treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Benzen-2,3,5,6-d4-amine, 4-chloro-.
Caption: Workflow for the safe disposal of Benzen-2,3,5,6-d4-amine, 4-chloro-.
References
Navigating the Safe Handling of Benzen-2,3,5,6-d4-amine, 4-chloro-: A Comprehensive Guide
Researchers and drug development professionals require robust safety protocols to handle specialized chemical compounds. This guide provides essential, immediate safety and logistical information for Benzen-2,3,5,6-d4-amine, 4-chloro-, a deuterated analogue of 4-chloroaniline. Given their structural similarity, the safety precautions for both compounds are nearly identical. This document outlines operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Essential Safety and Handling Information
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling Benzen-2,3,5,6-d4-amine, 4-chloro-.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately upon contact with the chemical and dispose of them after each use.[1] For enhanced protection, consider double gloving. |
| Eyes/Face | Safety goggles and face shield | Use safety goggles with side shields.[2] A face shield should be worn in situations where there is a risk of splashing or aerosol generation.[3] |
| Body | Protective clothing | A flame-retardant lab coat or a chemical-resistant apron is necessary. Ensure clothing covers as much exposed skin as possible.[1] For significant spill risks, a full chemical-protective suit may be required.[3] |
| Respiratory | Respirator | If working in a poorly ventilated area or if there is a risk of inhaling dust or vapors, a NIOSH-approved respirator is required. The specific type of respirator should be determined by a workplace risk assessment. |
Operational and Disposal Plans:
Handling and Storage:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as oxidizing agents.
-
The recommended storage temperature is at room temperature.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Disposal Procedures: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
Proper disposal of Benzen-2,3,5,6-d4-amine, 4-chloro- and its waste is crucial. It should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
The following table summarizes the key quantitative data for Benzen-2,3,5,6-d4-amine, 4-chloro- and its non-deuterated analogue, 4-chloroaniline.
| Property | Benzen-2,3,5,6-d4-amine, 4-chloro- | 4-Chloroaniline |
| CAS Number | 191656-33-4 | 106-47-8 |
| Molecular Formula | C₆H₂D₄ClN | C₆H₆ClN |
| Molecular Weight | 131.59 g/mol | 127.57 g/mol |
| Appearance | Off-white to brown solid | Colorless to light yellow solid |
| Melting Point | 67 - 70 °C | 68 - 71 °C |
| Boiling Point | 232 °C | 232 °C |
| Flash Point | 120 °C | 121 °C |
| Density | No data available | 1.43 g/cm³ at 20 °C |
| Water Solubility | 3.9 g/L | 3.5 g/L at 20 °C |
| Vapor Pressure | 0.03 hPa at 25 °C | 0.07 hPa |
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step procedure for responding to a chemical spill of Benzen-2,3,5,6-d4-amine, 4-chloro-.
Caption: A flowchart outlining the procedural steps for a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
